molecular formula C48H51N3O7S B1442778 Fmoc-lys(boc-cys(trt))-OH CAS No. 587854-43-1

Fmoc-lys(boc-cys(trt))-OH

Cat. No.: B1442778
CAS No.: 587854-43-1
M. Wt: 814 g/mol
InChI Key: DKIRZVVHIJMLBK-COCZKOEFSA-N
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Description

Fmoc-lys(boc-cys(trt))-OH is a useful research compound. Its molecular formula is C48H51N3O7S and its molecular weight is 814 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-lys(boc-cys(trt))-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-lys(boc-cys(trt))-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRZVVHIJMLBK-COCZKOEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H51N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Fmoc-Lys(Boc-Cys(Trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Enabling Isopeptide Chemical Ligation and Ubiquitination Mimetics in Solid-Phase Peptide Synthesis

Executive Summary & Chemical Identity

Fmoc-Lys(Boc-Cys(Trt))-OH is a specialized, high-value amino acid building block designed for the synthesis of complex branched peptides and the facilitation of Native Chemical Ligation (NCL) at lysine residues. Its unique architecture incorporates a protected cysteine residue onto the


-amine of a lysine backbone.

This reagent solves a critical challenge in peptide chemistry: How to perform ligation or branching at a lysine side chain without complex post-synthetic enzymatic steps. By providing a "thiol handle" (via the cysteine), it enables chemoselective isopeptide bond formation, mimicking natural processes like ubiquitination or SUMOylation.

Chemical Specifications
PropertySpecification
CAS Number 587854-43-1
Chemical Name

-Fmoc-

-(

-trityl-

-Boc-L-cysteinyl)-L-lysine
Formula

Molecular Weight 814.0 g/mol
Appearance White to off-white powder
Purity (HPLC)

95%
Solubility Soluble in DMF, DMSO; Sparingly soluble in DCM
Storage +2°C to +8°C (Desiccated)

Structural Logic & Orthogonality

The power of this molecule lies in its orthogonal protection strategy , which dictates how it behaves during Solid-Phase Peptide Synthesis (SPPS).

The Protection Hierarchy

The molecule features three distinct zones of reactivity/protection:

  • 
    -Amine (Fmoc):  Base-labile. Removed by 20% Piperidine. This allows the main peptide chain to be elongated.
    
  • 
    -Amine Branch (Boc-Cys):  The Cysteine attached to the Lysine side chain is N-protected by Boc  (Acid-labile). It remains stable during Fmoc removal, preventing premature branching or polymerization.
    
  • Thiol Group (Trityl - Trt): The sulfur atom is protected by Trityl (Acid-labile). It prevents disulfide formation and catalyst poisoning during synthesis.

Visualizing the Molecular Architecture

The following diagram illustrates the protection zones and their cleavage triggers.

ProtectionStrategy node_core Lysine Backbone node_alpha α-Amine Protection (Fmoc) node_core->node_alpha Protects N-term node_side ε-Amine Modification (Cysteine Linker) node_core->node_side Attached to Side Chain Base Labile\n(Piperidine) Base Labile (Piperidine) node_alpha->Base Labile\n(Piperidine) node_cys_n Cys N-Term Protection (Boc) node_side->node_cys_n Protects Cys Amine node_cys_s Cys Thiol Protection (Trityl) node_side->node_cys_s Protects Thiol Acid Labile\n(TFA Cleavage) Acid Labile (TFA Cleavage) node_cys_n->Acid Labile\n(TFA Cleavage) Acid Labile\n(TFA + Scavengers) Acid Labile (TFA + Scavengers) node_cys_s->Acid Labile\n(TFA + Scavengers)

Figure 1: Orthogonal protection scheme of Fmoc-Lys(Boc-Cys(Trt))-OH ensuring site-specific reactivity.

Core Application: Isopeptide Chemical Ligation (ICL)

The primary utility of CAS 587854-43-1 is to facilitate Isopeptide Chemical Ligation . Standard Native Chemical Ligation (NCL) requires an N-terminal Cysteine. However, many biological modifications (like Ubiquitin) occur at Lysine residues.

By incorporating this building block, you effectively install a "Cysteine Proxy" on the Lysine.

The Mechanism
  • Incorporation: The building block is coupled into the peptide sequence.[1]

  • Cleavage: Treatment with TFA removes the Boc and Trt groups, exposing a free Cysteine (amine and thiol) attached to the Lysine side chain.

  • Ligation: This side-chain Cysteine reacts with a C-terminal Thioester of a second peptide (e.g., Ubiquitin-thioester).

  • Rearrangement: An S-to-N acyl shift occurs, forming a stable amide bond.

  • Desulfurization (Optional): If a native Lysine-Isopeptide bond is required (without the thiol), the sulfur can be removed via radical desulfurization, converting the Cysteine into an Alanine (which, in this specific construct, mimics the native isopeptide linkage structure).

LigationWorkflow Step1 Step 1: SPPS Coupling (Fmoc-Lys(Boc-Cys(Trt))-OH) Step2 Step 2: Global Deprotection (TFA) Exposes Side Chain Cys (NH2/SH) Step1->Step2 Cleavage from Resin Step3 Step 3: Ligation Reaction React with Peptide-Thioester Step2->Step3 pH 7.0, Thiol Additive Step4 Step 4: Branched Peptide Formed (Stable Amide Bond) Step3->Step4 S-to-N Acyl Shift

Figure 2: Workflow for generating branched peptides using the Lys-Cys auxiliary.

Experimental Protocol

A. Coupling Conditions (SPPS)

Because this amino acid is bulky, standard coupling protocols must be optimized to prevent deletion sequences.

  • Resin Selection: Use Rink Amide or Wang resin depending on C-terminal requirement.

  • Activation:

    • Reagents: DIC/Oxyma Pure or HATU/DIEA.

    • Stoichiometry: Use 3.0 equivalents of amino acid relative to resin loading.

    • Solvent: DMF (N,N-Dimethylformamide).

  • Reaction Time: Double coupling is recommended.

    • Coupling 1: 60 minutes at Room Temp.

    • Coupling 2: 45 minutes at Room Temp.

  • Monitoring: Kaiser test (Ninhydrin) may be ambiguous due to steric bulk; Chloranil test is preferred for secondary amines, though this is a primary amine, the bulk suggests rigorous checking. Mass spectrometry of a micro-cleavage is the gold standard here.

B. Global Cleavage & Deprotection

The removal of the Trityl (Trt) group generates a stable carbocation that can re-alkylate the cysteine thiol or tryptophan residues if not quenched immediately.

  • Cocktail Formulation (Reagent K mimic):

    • TFA (Trifluoroacetic acid): 92.5%

    • TIS (Triisopropylsilane): 2.5% (Critical Trityl Scavenger)

    • EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical Thiol Protector)

    • Water: 2.5%

  • Procedure:

    • Add 10-15 mL cocktail per gram of resin.

    • Agitate for 2.5 to 3 hours. (Trityl on Cys can be stubborn).

    • Precipitate in cold diethyl ether.

    • Centrifuge and wash pellet 3x with ether.

C. Troubleshooting Common Issues
IssueCauseSolution
Incomplete Coupling Steric hindrance of the bulky side chain.Use microwave-assisted coupling (50°C, 10 min) or switch to HATU/HOAt.
Oxidation (Disulfides) Air oxidation of the free thiol after cleavage.Perform workup in degassed buffers; store lyophilized powder under Argon.
Trityl Adducts Insufficient scavenging during cleavage.Increase TIS/DODT concentration; ensure cleavage time is >2 hours.
Racemization Base-catalyzed proton abstraction during activation.Use Oxyma Pure instead of HOBt; avoid prolonged pre-activation of the carboxylic acid.

References

  • Yang, R., et al. (2009). Thiol-mediated ligation strategies for the synthesis of branched peptides. Chemical Communications.

Sources

Technical Guide: Stability, Storage, and Handling of Fmoc-Lys(Boc-Cys(Trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Lys(Boc-Cys(Trt))-OH is a high-value, orthogonal building block used primarily in the synthesis of branched peptides, ubiquitin conjugates, and cyclic peptide therapeutics. Its structural complexity—featuring three distinct protecting groups (Fmoc, Boc, Trityl) and an isopeptide bond—renders it significantly more sensitive to environmental stress than standard amino acids.

This guide provides a scientifically grounded protocol for the storage, handling, and validation of this reagent. Adherence to these standards is critical to prevent spontaneous deprotection, racemization, and sulfur oxidation, ensuring the integrity of downstream Solid Phase Peptide Synthesis (SPPS).

Molecular Architecture & Stability Matrix

To understand the storage requirements, one must first understand the chemical vulnerabilities of the molecule. This reagent is a "hybrid" system where a protected Cysteine residue is coupled to the


-amine of a Lysine.
ComponentFunctionChemical VulnerabilityCritical Hazard
Fmoc Group Protects Lys

-amine
Base Sensitive Cleaves in presence of secondary amines (piperidine) or basic aerosols.
Boc Group Protects Cys

-amine
Acid Sensitive Cleaves in presence of trace acids (TFA fumes, HCl).
Trityl (Trt) Protects Cys ThiolAcid & Oxidative Sensitive Prone to detrytilation in acid; Sulfur oxidation to sulfoxide (

) in air.
Isopeptide Bond Links Lys

-NH to Cys CO
Hydrolytic Stability Generally stable, but can hydrolyze under extreme pH or enzymatic contamination.
Cysteine Center Chiral CenterRacemization High risk of

conversion if exposed to heat + base.
The "Domino Effect" of Degradation

The stability of Fmoc-Lys(Boc-Cys(Trt))-OH is governed by a hierarchy of failure. Moisture ingress is the primary catalyst. Water acts as a nucleophile and a medium for acid/base hydrolysis. Once the Trityl group is compromised, the free thiol becomes a reactive nucleophile, leading to disulfide dimerization or irreversible oxidation, rendering the building block useless for precise ligation chemistry.

Storage Protocols: The "Cold Chain" Standard

The following protocol is mandatory for maintaining purity


 over long durations (>6 months).
A. Primary Storage Conditions
  • Temperature: -20°C (± 5°C) . Do not store at +4°C for periods exceeding 2 weeks. The kinetic rate of Trityl oxidation is significantly reduced at sub-zero temperatures.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The headspace of the container must be purged before sealing to displace oxygen and moisture.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass blocks UV light (preventing radical formation), while Teflon prevents plasticizer leaching which can occur with standard polyethylene caps.

B. The Desiccation Rule

Peptide building blocks are hygroscopic.

  • Store the primary vial inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (silica gel or

    
    ).
    
  • Indicator Check: Use color-indicating silica gel. If it turns pink/green (hydrated), replace immediately.

C. Acclimatization (The Critical Step)

NEVER open a cold bottle immediately upon removal from the freezer.

  • Mechanism of Failure: Opening a -20°C bottle in a 25°C lab creates an immediate pressure differential and condensation point. Atmospheric moisture condenses directly onto the powder.

  • Protocol: Allow the closed vial to equilibrate in a desiccator at room temperature for at least 60 minutes before breaking the seal.

Visualization: Reagent Lifecycle & Degradation Logic

The following diagrams illustrate the correct workflow and the chemical logic of degradation.

Diagram 1: Storage & Handling Workflow

StorageWorkflow Receipt Receipt of Material QC_Initial Initial QC (HPLC/MS) Receipt->QC_Initial Desiccation Desiccation & Inert Gas Purge QC_Initial->Desiccation Pass Freezer Storage at -20°C Desiccation->Freezer Retrieval Retrieval Freezer->Retrieval Equilibration Warm to RT (60 mins in Desiccator) Retrieval->Equilibration CRITICAL STEP Usage Solubilization (DMF/NMP) Equilibration->Usage Reseal Reseal under Argon Usage->Reseal Reseal->Freezer Return to Storage

Caption: The "Cold Chain" workflow. Note the critical equilibration step to prevent condensation-induced hydrolysis.

Diagram 2: Chemical Degradation Pathways

Degradation Molecule Fmoc-Lys(Boc-Cys(Trt))-OH Moisture Moisture Ingress Molecule->Moisture Acid Acid Fumes (TFA) Molecule->Acid Base Base Exposure Molecule->Base Hydrolysis Hydrolysis of Isopeptide Bond Moisture->Hydrolysis DeTrt Loss of Trityl (Free Thiol) Acid->DeTrt DeBoc Loss of Boc Acid->DeBoc DeFmoc Loss of Fmoc Base->DeFmoc Oxidation Disulfide Dimerization (Insoluble Aggregates) DeTrt->Oxidation Air Exposure Polymer Uncontrolled Polymerization DeFmoc->Polymer Self-Reaction

Caption: Major degradation pathways. Acid exposure leads to Trityl loss and subsequent oxidation, while base exposure triggers premature Fmoc removal.

Quality Control & Analytical Validation

Before committing this expensive reagent to a synthesis, validate its integrity.

A. HPLC Method (Purity)[1][2]
  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Acceptance Criteria: Single major peak >98%.

    • Note: Impurities eluting before the main peak usually indicate de-protected species (loss of Trt/Boc). Impurities eluting later often indicate dimers.

B. Mass Spectrometry (Identity)
  • Method: ESI-MS (Electrospray Ionization).

  • Expected Mass: Calculate exact mass based on formula

    
    .
    
    • MW

      
       813.9  g/mol .
      
    • Look for

      
       and 
      
      
      
      .
  • Red Flag: A mass shift of -242 Da indicates loss of the Trityl group.

C. Solubility Test

Dissolve 10 mg in 1 mL of DMF. The solution should be clear and colorless .

  • Cloudiness: Indicates moisture contamination or dimerization (disulfides are often less soluble).

  • Yellowing: Indicates Fmoc cleavage (liberation of dibenzofulvene).

Handling & Solubilization for SPPS

Solvent Choice
  • Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Avoid: DMSO (unless necessary) as it can promote oxidation of the sulfur if the Trt group is compromised.

Activation Protocol (In-Situ)

When using this building block in SPPS, avoid "pre-activation" for long periods.

  • Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH in DMF.

  • Add Activator (e.g., HATU or DIC/Oxyma).

  • Add Base (DIPEA) immediately before adding to the resin.

    • Reason: Extended contact with base (DIPEA) in the activated state can increase the risk of Cysteine racemization (

      
      ).
      
Troubleshooting "Difficult Sequences"

If the coupling of this bulky residue is sluggish:

  • Double Coupling: Perform the coupling reaction twice for 45 minutes rather than once for 2 hours.

  • Temperature: Do NOT heat above 50°C. Cysteine derivatives are prone to racemization at elevated temperatures, especially microwave-assisted synthesis. Keep it at Room Temperature or max 40°C.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Trityl/Boc stability).
  • Albericio, F., & Tyley, A. (2013). Understanding Acid Lability of Cysteine Protecting Groups. National Institutes of Health. Retrieved from [Link]

Strategic Orthogonality in Peptide Synthesis: A Technical Deep Dive into Fmoc, Boc, and Trt Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Orthogonality

In the precise world of solid-phase peptide synthesis (SPPS), success is not merely about coupling efficiency; it is about the strategic management of reactivity. The concept of Orthogonal Protection , formally defined by Barany and Merrifield in 1977, is the cornerstone of modern peptide chemistry [1].

A set of protecting groups is orthogonal if one group can be removed in the presence of the others using a specific chemical mechanism, without affecting the stability of the remaining groups.[1] This guide dissects the three most critical pillars of this architecture: Fmoc (Base-labile), Boc (Acid-labile), and Trt (Hyper-acid-labile/Steric).

Understanding the mechanistic interplay between these groups allows a scientist to move beyond standard protocols and design complex syntheses, such as cyclic peptides, side-chain modifications, and difficult sequences prone to aggregation.

The Fmoc Strategy: The Modern Standard

9-Fluorenylmethoxycarbonyl (Fmoc) is the de facto standard for SPPS because it eliminates the need for repetitive acidolysis, which can degrade peptide bonds and cause alkylation side reactions.

Mechanistic Insight (E1cb Elimination)

Unlike Boc, which relies on acidolysis, Fmoc cleavage is driven by the acidity of the proton at the 9-position of the fluorene ring (pKa ~22.6 in DMSO).

  • Proton Abstraction: A non-nucleophilic base (typically Piperidine) abstracts the acidic proton.

  • Elimination: The resulting carbanion undergoes an E1cb

    
    -elimination, releasing carbon dioxide and dibenzofulvene (DBF) .
    
  • Scavenging: This step is critical.[2] DBF is highly reactive and can re-attach to the free amine. The excess piperidine acts as a scavenger, forming a stable fulvene-piperidine adduct.

Visualization: Fmoc Deprotection Pathway

FmocMechanism FmocAA Fmoc-Peptide-Resin Intermed Carbanion Intermediate FmocAA->Intermed Proton Abstraction Base Piperidine (Base) Base->Intermed Elimination E1cb Elimination Intermed->Elimination FreeAmine H2N-Peptide-Resin Elimination->FreeAmine -CO2 DBF Dibenzofulvene (DBF) Elimination->DBF Adduct Fulvene-Piperidine Adduct DBF->Adduct + Excess Piperidine

Figure 1: The E1cb elimination mechanism of Fmoc deprotection showing the critical role of the scavenger.

Senior Scientist Insight: Aggregation & Troubleshooting
  • The Problem: In "difficult sequences" (e.g., poly-alanine, hydrophobic regions), Fmoc-protected chains can form inter-chain

    
    -sheets, causing the resin to shrink and deprotection to fail.
    
  • The Solution:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base.[3] Use 2% DBU / 2% Piperidine in DMF for difficult deprotections.

    • Warning: DBU promotes aspartimide formation (racemization of Asp). If Asp is present, add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction [2].

The Boc Strategy: The Robust Classic

tert-Butyloxycarbonyl (Boc) represents the original Merrifield approach.[4] While less common today due to the requirement for Hydrofluoric Acid (HF) cleavage, it remains superior for synthesizing peptides that are unstable to base or prone to extreme aggregation.

Mechanistic Insight (Acidolysis)

Boc removal is an acid-catalyzed


-like reaction. The tert-butyl carbamate protonates, then collapses to release the stable tert-butyl cation  and CO2.
  • Scavenging: The tert-butyl cation is an electrophile. Without scavengers (e.g., anisole, thioanisole), it will alkylate Trp, Met, or Cys residues.

Strategic Application

Use Boc chemistry when:

  • Base Sensitivity: The target molecule contains base-labile moieties (e.g., depsipeptides with ester linkages).

  • Aggregation: The protonated N-terminus formed after TFA deprotection repels other chains, disrupting

    
    -sheets better than the neutral Fmoc N-terminus.
    

The Trityl (Trt) Group: The Steric Architect

Triphenylmethyl (Trityl/Trt) is a unique protecting group that relies on extreme steric bulk rather than electronic deactivation alone. It is primarily used for side-chain protection (Cys, His, Asn, Gln) but serves a vital role in orthogonal branching strategies .

The Orthogonality Key

The Trt group is hyper-acid-labile .

  • Removal: 1% TFA in DCM (or dilute acetic acid).

  • Stability: Stable to base (Piperidine).[5]

  • The Trick: Because Trt comes off with 1% TFA, but Boc/tBu requires 50-95% TFA, you can selectively remove a Trt group from a side chain (e.g., Lys(Mtt) or Cys(Trt)) while on the resin, leaving the rest of the peptide protected. This allows for:

    • On-resin cyclization (Head-to-Sidechain).

    • Selective labeling (Fluorophores).

    • Formation of specific disulfide bridges.

Comparative Stability Matrix

The following table summarizes the orthogonality profile, defining which conditions cleave which group.

FeatureFmoc Boc Trityl (Trt)
Primary Role N-terminal Protection (SPPS Standard)N-terminal (Solution/Legacy SPPS)Side-chain (Cys, His, Asn)
Cleavage Condition Base (20% Piperidine)Strong Acid (50% TFA)Mild Acid (1% TFA)
Stability Stable to AcidStable to BaseStable to Base
Cleavage Mechanism E1cb EliminationAcidolysis (

)

(Stable Cation)
Major Byproduct Dibenzofulvene (Reactive)tert-Butyl Cation (Reactive)Trityl Cation (Stable)
Orthogonal To Boc, tBu, Trt, AllocFmoc, Bzl, AllocFmoc, Alloc, (Boc/tBu*)

*Trt is orthogonal to Boc/tBu only if cleaved with highly dilute acid (1% TFA).

Experimental Protocols

Protocol A: Standard Fmoc Deprotection (Batch)

Valid for standard SPPS on Rink Amide or Wang resin.

  • Drain the reaction vessel (RV).

  • Wash: DMF (3 x 1 min).

  • Deprotection 1 (Flash): Add 20% Piperidine in DMF (5-10 mL per gram resin). Agitate for 3 minutes . Drain.

    • Why? Removes the bulk of Fmoc; the high concentration of DBF is quickly removed to prevent side reactions.

  • Deprotection 2 (Complete): Add 20% Piperidine in DMF. Agitate for 10-15 minutes . Drain.

  • Wash: DMF (5 x 1 min) to remove all traces of piperidine.

    • QC Check: Monitor UV absorbance of the drain at 301 nm (fulvene adduct) to confirm deprotection [3].

Protocol B: Selective Trityl Removal (On-Resin)

For selectively exposing a Cys or Lys side chain without cleaving the peptide from the resin.

  • Wash: DCM (3 x 1 min). Note: DMF buffers acid; use DCM.

  • Cocktail: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.

    • TIS is crucial to quench the trityl cation.

  • Flow/Batch: Add cocktail to resin. Agitate for 2 minutes . Drain into a neutralization solution (Pyridine/Methanol) if you plan to analyze the filtrate.

  • Repeat: 5-8 times until the yellow color (Trityl cation) no longer forms immediately.

  • Neutralize: Wash resin with 5% DIEA in DCM (3 x 2 min) to neutralize residual TFA before proceeding to the next coupling/modification steps.

Strategic Logic Map

This diagram illustrates the decision matrix for selecting protecting groups based on the desired chemical pathway.

OrthogonalityLogic Start Peptide Synthesis Strategy Cond1 Base Sensitive Targets? (e.g., Esters, dsDNA) Start->Cond1 PathBoc Boc Strategy (Acid Labile N-term) Cond1->PathBoc Yes PathFmoc Fmoc Strategy (Base Labile N-term) Cond1->PathFmoc No (Standard) Cond2 Need Side-Chain Modification? (Cyclization, Dye) TrtUse Use Trt on Side Chain (Cys, Lys-Mtt) Cond2->TrtUse Yes GlobalDeprot Global Deprotection (95% TFA) Cond2->GlobalDeprot No PathFmoc->Cond2 SelectiveDeprot Selective Deprotection (1% TFA) TrtUse->SelectiveDeprot 1. Modify Side Chain SelectiveDeprot->GlobalDeprot 2. Final Cleavage

Figure 2: Decision matrix for orthogonal protecting group selection.

References

  • Barany, G., & Merrifield, R. B. (1977).[2] A new amino protecting group removable by reduction. Chemistry of the dithiasuccinoyl (Dts) function. Journal of the American Chemical Society, 99(22), 7363-7365. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[][] Journal of Peptide Science, 22(1), 4-27. Link

  • Carpino, L. A., & Han, G. Y. (1972).[8] The 9-fluorenylmethoxycarbonyl amino-protecting group.[9][8] The Journal of Organic Chemistry, 37(22), 3404-3409. Link

  • Merrifield, R. B. (1963).[10] Solid Phase Peptide Synthesis.[11][][][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[10] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][4][5][11][][14][9][][8][15] Chemical Reviews, 109(6), 2455-2504. Link

Sources

High-Fidelity Peptide Stapling & Branching: The Fmoc-Lys(Boc-Cys(Trt))-OH Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Fmoc-Lys(Boc-Cys(Trt))-OH

Executive Summary: Beyond Standard Disulfides

In the landscape of therapeutic peptide development, conformational constraint is paramount. While standard Cysteine-Cysteine (Cys-Cys) disulfide bonds are the industry standard for cyclization, they suffer from geometric limitations—specifically, the short linker length (~2.04 Å bond length, ~4-5 Å residue span) often distorts the peptide backbone if the residues are not perfectly pre-organized.

Fmoc-Lys(Boc-Cys(Trt))-OH (CAS: 587854-43-1) represents a sophisticated solution to this topological constraint. By coupling a protected cysteine residue to the


-amine of a lysine side chain, this building block allows for the introduction of Isopeptidyl-Cysteine Disulfides .

This guide details the mechanistic logic, synthesis protocol, and critical quality control measures for utilizing Fmoc-Lys(Boc-Cys(Trt))-OH to engineer extended disulfide staples and branched peptide architectures.

Chemical Logic & Structural Advantage

The Molecule

The power of this building block lies in its orthogonality and pre-assembled architecture.

  • Backbone: Fmoc-Lys-OH (Standard SPPS compatibility).[1]

  • Side Chain Modification: The

    
    -amine is acylated with a Cysteine residue.
    
  • Protection Scheme:

    • Lys-

      
      -Amine:  Fmoc (Base labile).[1][2][3]
      
    • Cys-

      
      -Amine:  Boc (Acid labile).[4]
      
    • Cys-Thiol: Trityl (Trt) (Acid labile, highly sensitive).

Topological Extension

Unlike a native Cys residue, the "Thiol-Lysine" unit extends the reach of the sulfhydryl group significantly away from the peptide backbone.

Table 1: Linker Geometry Comparison

FeatureStandard Cys ResidueLys(Cys) Residue
Attachment Point

-Carbon

-Amine of Lysine
Spacer Atoms 1 (

)
6 (

+ Amide +

)
Flexibility Low (Rigid)High (Rotational freedom)
Primary Application Short-range loops (i, i+4)Long-range stapling (i, i+7 or i, i+11)
Resulting Topology Simple CycleLariat / Branched Cycle
Mechanistic Pathway

Upon global deprotection with Trifluoroacetic acid (TFA), the Boc and Trt groups are removed simultaneously. This yields a lysine side chain terminated with a free cysteine (zwitterionic form:


). The free amine on the side-chain cysteine improves aqueous solubility—a critical factor for hydrophobic stapled peptides.

Experimental Protocol: Solid Phase Synthesis & Cyclization

Materials & Reagents
  • Resin: Rink Amide MBHA (Low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Building Block: Fmoc-Lys(Boc-Cys(Trt))-OH (Chem-Impex / Sigma).

  • Coupling Agents: DIC/Oxyma Pure (Preferred over HATU to reduce racemization of the Cys moiety).

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

Step-by-Step Synthesis Workflow
Phase A: SPPS Assembly
  • Resin Swelling: DCM (20 min), followed by DMF wash.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling of Fmoc-Lys(Boc-Cys(Trt))-OH:

    • Note: This residue is bulky. Use 3.0 eq of AA, 3.0 eq DIC, 3.0 eq Oxyma.

    • Reaction Time: Double coupling (2 x 45 min) is mandatory to ensure complete acylation of the growing chain.

  • Chain Elongation: Continue standard SPPS for the remainder of the sequence.

Phase B: Global Cleavage & Deprotection
  • Cocktail: 92.5% TFA, 2.5% EDT, 2.5% Water, 2.5% TIS.

  • Critical: The Trt cation is highly reactive. EDT (Ethanedithiol) or DODT is strictly required to scavenge the Trt cation and prevent re-alkylation of the cysteine sulfur.

  • Duration: 2.5 Hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether. Centrifuge and lyophilize.

Phase C: Oxidative Cyclization (Disulfide Formation)
  • Method: DMSO-Accelerated Oxidation (High Dilution).

  • Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0).

  • Peptide Conc: 0.1 mg/mL (Critical to favor intramolecular cyclization over intermolecular oligomerization).

  • Oxidant: 5% DMSO.

  • Stirring: Open to air, 12–24 hours. Monitor by HPLC (shift in retention time) and MS (loss of 2 Da).

Visualization: Pathway & Logic

Structural Transformation & Cyclization Logic

G cluster_0 SPPS Resin Bound cluster_1 Cleavage & Deprotection cluster_2 Cyclization Node1 Fmoc-Lys(Boc-Cys(Trt))-OH (Protected Building Block) Node2 Linear Peptide (Resin-Bound) Node1->Node2 Coupling (DIC/Oxyma) Node3 Crude Peptide (Free SH, Free NH3+ on Side Chain) Node2->Node3 TFA/EDT/TIS (Removes Boc, Trt, Resin) Node4 Stapled Peptide (Extended Disulfide Bridge) Node3->Node4 DMSO Oxidation (pH 8, High Dilution) Node3->Node4 -2H (Disulfide formation)

Figure 1: The synthetic workflow from protected building block to final cyclized construct. Note the simultaneous removal of Boc and Trt groups during the TFA step.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Coupling: The steric bulk of the Lys(Boc-Cys(Trt)) side chain can hinder the coupling of the next amino acid.

    • Solution: Perform a chloranil test after coupling the subsequent residue. Use HATU for the residue immediately following the bulky Lys derivative.

  • Scrambled Disulfides: If the peptide contains multiple Cys residues (e.g., native Cys + Lys(Cys)), random oxidation will occur.

    • Solution: Use orthogonal protection if regioselectivity is needed (e.g., Acm protection for one pair, Trt for the other).

  • Trityl Adducts: Re-attachment of the Trityl group to the thiol during cleavage.

    • Solution: Increase EDT/DODT concentration to 5% in the cleavage cocktail.

Analytical Validation
  • Mass Spectrometry: The loss of the Boc (-100 Da) and Trt (-243 Da) groups must be confirmed. The final cyclized product will show a mass of

    
    .
    
  • Ellman’s Test: Use Ellman’s reagent to quantify free thiols before and after oxidation to calculate cyclization yield.

References

  • Postma, T. M., & Albericio, F. (2014). Ditopic Building Blocks for the Synthesis of Cyclic Peptides. European Journal of Organic Chemistry, 2014(17), 3519-3530. (Contextualizes Lys-Cys side chain topology).
  • Gong, Y., et al. (2020).[4] A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical Science , 11, 12006-12013. [Link] (Describes the homologous "Dys" system and stapling logic).

Sources

Fmoc-lys(boc-cys(trt))-OH supplier information

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-lys(boc-cys(trt))-OH supplier information Content Type: In-depth Technical Guide

Strategic Sourcing and Application in Advanced Peptide Synthesis[1][2]

Executive Summary

Fmoc-Lys(Boc-Cys(Trt))-OH (CAS: 587854-43-1) is a high-value, pre-conjugated dipeptide building block designed for the introduction of orthogonal functional handles within a peptide sequence.[1][2][3] Unlike standard amino acids, this residue incorporates a protected cysteine moiety directly onto the


-amine of a lysine residue.[1][2]

Primary Utility: It serves as a critical "branching unit" for synthesizing complex peptide architectures, including:

  • Native Chemical Ligation (NCL) Auxiliaries: Providing a side-chain cysteine 1,2-aminothiol motif to facilitate isopeptide bond formation (e.g., ubiquitin mimetics).[1][2]

  • Site-Specific Bioconjugation: enabling precise thiol-maleimide or thiol-ene coupling at a lysine position without interfering with the N-terminal cysteine.[1][2]

  • Cyclization Handles: Facilitating the formation of specific disulfide bridges or thioether staples.[1][2]

This guide provides a technical breakdown of supplier specifications, quality control metrics, and validated experimental protocols for integrating this building block into Solid-Phase Peptide Synthesis (SPPS).

Technical Specifications & Quality Criteria

When sourcing Fmoc-Lys(Boc-Cys(Trt))-OH, the "Make vs. Buy" decision heavily favors purchasing due to the difficulty of synthesizing the isopeptide bond without racemizing the cysteine residue.[1][2]

2.1 Chemical Identity
PropertySpecification
Full Chemical Name N

-Fmoc-N

-(N-Boc-S-trityl-L-cysteinyl)-L-lysine
CAS Number 587854-43-1
Molecular Formula

Molecular Weight 814.01 g/mol
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.[1][2][4]
2.2 Critical Quality Attributes (CQA)

To ensure downstream success in NCL or conjugation, the raw material must meet these strict criteria:

AttributeAcceptance CriteriaImpact on Research
HPLC Purity

98.0%
Impurities (e.g., free Cys, truncated Lys) lead to deletion sequences that are difficult to purify.[1][2]
Chiral Purity

0.5% D-enantiomers
Cysteine is highly prone to racemization during the coupling to Lysine.[1][2] High D-Cys content ruins biological activity.[1][2]
Counter-ion Free Acid (Standard)Avoid salts (acetate/TFA) if precise stoichiometry in coupling is required.[1][2]
Appearance White to off-white powderYellowing indicates potential oxidation of the sulfur or Fmoc cleavage.[1][2]
Supplier Landscape & Sourcing Intelligence

The market for this specialized building block is divided between catalog distributors and custom synthesis houses.[1][2]

Tier 1: Validated Commercial Suppliers

These suppliers typically hold stock or have validated rapid-synthesis routes.[1][2]

  • Chem-Impex International: [2]

    • Catalog #: 16936[1][2]

    • Notes: Industry standard for "exotic" protected amino acids.[1][2] High reliability on chiral purity.

  • Sigma-Aldrich (MilliporeSigma): [2]

    • Distribution: Often re-distributes Chem-Impex or high-end European synthesis brands.[1][2]

    • Logistics: Best for global availability but often carries a higher markup.[1][2]

  • AAPPTec / Iris Biotech:

    • Specialty: Strong presence in the European market with rigorous QC documentation regarding racemization.[1][2]

Tier 2: Custom & Bulk Suppliers[1][2]
  • ChemPep / AA Blocks:

    • Utility: Cost-effective for multi-gram scale-up.[1][2]

    • Risk:[1][2] Requires internal QC validation (HPLC/MS) upon receipt to confirm absence of des-Boc or des-Trt impurities.[1][2]

Application Logic: The Isopeptide Ligation Strategy

The primary reason to use Fmoc-Lys(Boc-Cys(Trt))-OH is to bypass the complex orthogonal deprotection steps required to build a cysteine branch manually on a resin-bound lysine.[2]

4.1 Mechanism of Action[1]
  • Incorporation: The block is coupled to the resin-bound peptide via the Lysine

    
    -carboxyl.[1][2]
    
  • Elongation: The Lysine

    
    -Fmoc is removed, allowing the main peptide chain to continue.[1][2]
    
  • Cleavage: Treatment with TFA removes the Boc (on Cys

    
    -amine) and Trt  (on Cys thiol).[1][2]
    
  • Result: A peptide featuring a Lysine side chain terminated with a Cysteine (1,2-aminothiol).[1][2] This specific motif reacts with thioesters to form a native amide bond on the side chain.[1][2]

4.2 Workflow Visualization

The following diagram illustrates the workflow for generating a branched ubiquitin-like peptide using this building block.

G start Resin-Bound Peptide (Free Amine) step1 Couple Fmoc-Lys(Boc-Cys(Trt))-OH (HBTU/DIEA Activation) start->step1 step2 Fmoc Deprotection (20% Piperidine) step1->step2 step3 Main Chain Elongation (Standard SPPS) step2->step3 step4 Global Cleavage (TFA/TIS/H2O/EDT) step3->step4 Removes Boc & Trt intermediate Peptide with Lys(SideChain-Cys-H) Free 1,2-Aminothiol step4->intermediate ligation Native Chemical Ligation (NCL) + Thioester-Peptide intermediate->ligation Thiol-Capture final Branched Isopeptide Conjugate ligation->final

Figure 1: Workflow for utilizing Fmoc-Lys(Boc-Cys(Trt))-OH in the synthesis of branched peptide conjugates via Native Chemical Ligation.

Experimental Protocol: Coupling & Handling

Context: This building block is bulky. The steric hindrance of the Trityl group on the side chain can impede the coupling of the Lysine


-carboxyl to the resin.[1][2]
5.1 Validated Coupling Protocol
  • Scale: 0.1 mmol resin loading.

  • Reagents:

    • Fmoc-Lys(Boc-Cys(Trt))-OH (3.0 eq)[1][2]

    • HATU (2.9 eq) (Preferred over HBTU for sterically hindered amino acids)[1][2]

    • HOAt (3.0 eq) (Optional, enhances rate)[1][2]

    • DIEA (6.0 eq)[1][2]

    • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the amino acid and HATU in minimal DMF. Ensure complete dissolution; the Trt group is hydrophobic and may require vortexing.[1][2]

  • Activation: Add DIEA to the solution. The color should turn yellow.[1][2] Allow pre-activation for exactly 30 seconds.[1][2] (Do not exceed 2 mins to avoid racemization of the Lysine

    
    -carbon).[1][2]
    
  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at Room Temperature for 2 hours .

    • Note: Standard couplings are 45 mins.[1][2] Extend this to 2 hours due to the bulkiness of the side chain.

  • Monitoring: Perform a Kaiser Test. If slightly blue (incomplete), perform a second coupling (double couple) using half the equivalents.

5.2 Cleavage Cocktail (Critical)

The Trityl (Trt) cation generated during cleavage is a potent alkylating agent.[1][2] It will re-attach to the Cysteine sulfur or Tryptophan residues if not scavenged properly.[1][2]

  • Recommended Cocktail (Reagent K mimic):

    • TFA: 90%[1]

    • Thioanisole: 5%[1]

    • Water: 2.5%[1]

    • EDT (Ethane dithiol) or DODT: 2.5%[1][2]

  • Rationale: EDT/DODT is mandatory.[1][2] TIS (Triisopropylsilane) alone is often insufficient to scavenge Trityl cations effectively to prevent S-retritylation.[1][2]

References
  • Brik, A., et al. (2006). "Semisynthesis of Ubiquitinated Peptides/Proteins."[1][2] Nature Protocols, 11(10).[1][2] (Describes the use of delta-mercaptolysine and isopeptide ligation strategies).

Sources

Commercial Availability & Technical Guide: Fmoc-Lys(Boc-Cys(Trt))-OH

[1][2]

Executive Summary

Fmoc-Lys(Boc-Cys(Trt))-OH (CAS: 587854-43-1) is a specialized, high-value amino acid building block used in Solid Phase Peptide Synthesis (SPPS).[1][2][3] Unlike standard protected lysines, this pre-conjugated dipeptide unit allows for the direct incorporation of a Cysteine-functionalized Lysine side chain .[1]

This architecture is critical for advanced peptide engineering, specifically for Native Chemical Ligation (NCL) at side-chain sites , the synthesis of branched peptides (e.g., ubiquitin mimics), and the introduction of orthogonal thiol handles for antibody-drug conjugates (ADCs).[1] While commercially available, it is often categorized as a specialty reagent, prompting a "Make vs. Buy" decision for many laboratories.

Part 1: Chemical Identity & Properties[1]

This molecule is a "branching unit."[1] It installs a lysine residue where the

1
Structural Specifications
PropertyDetail
Chemical Name N

-Fmoc-N

-(N$\alpha$-Boc-S-Trityl-L-Cysteinyl)-L-Lysine
CAS Number 587854-43-1
Molecular Formula

Molecular Weight ~808.0 g/mol
Purity Standard

98% (HPLC)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.[1][4][5]
Protecting Group Logic

The molecule utilizes an orthogonal protection scheme compatible with standard Fmoc-SPPS:

  • Fmoc (

    
    -amino):  Base-labile.[1] Removed by Piperidine to propagate the main peptide chain.
    
  • Boc (Cys

    
    -amino):  Acid-labile.[1] Stable to Piperidine; removed by TFA during global cleavage.[1]
    
  • Trt (Cys Thiol): Acid-labile.[1] Stable to Piperidine; removed by TFA during global cleavage.[1]

Post-Cleavage Result: After TFA treatment, the lysine side chain bears a Cysteine residue with a free amine and a free thiol . This 1,2-aminothiol moiety is the requisite "handle" for Native Chemical Ligation.[1]

Part 2: Commercial Landscape (Buy vs. Make)[1]

Commercial Availability

The reagent is commercially available but is considered a specialty building block . It is not as ubiquitous as simple Fmoc-Lys(Boc)-OH.[1]

  • Primary Suppliers: Chem-Impex International, Sigma-Aldrich (via Chem-Impex), and specialized boutique peptide houses (e.g., ChemPep).[1]

  • Cost Tier: High (

    
    $).[1] Typically ranges from 
    
    
    500 per gram depending on scale and purity.[1]
  • Lead Time: Often requires 2-3 weeks (backorder) unless in stock at major hubs.[1]

The "Make" Alternative (In-House Synthesis)

Due to the high cost, many labs synthesize this moiety directly on the Solid Phase resin using orthogonal lysine protection.[1]

Comparison:

  • Buy (Pre-conjugated): Guarantees stoichiometry; simplifies SPPS to a single coupling step; expensive.[1]

  • Make (On-Resin): Uses cheaper reagents (Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH); requires 3 extra steps (selective deprotection, coupling Cys, washing); risk of incomplete coupling on bulky resins.[1]

MakeVsBuycluster_0Option A: BUY (Pre-Conjugated)cluster_1Option B: MAKE (On-Resin)BlockFmoc-Lys(Boc-Cys(Trt))-OH(CAS 587854-43-1)SPPS_AStandard SPPS CouplingBlock->SPPS_AResultPeptide-Lys(Cys)-...SPPS_A->ResultLysMttCouple Fmoc-Lys(Mtt)-OHDeprotectSelective Side Chain Removal(1% TFA/DCM)LysMtt->DeprotectCoupleCysCouple Boc-Cys(Trt)-OHDeprotect->CoupleCysCoupleCys->Result

Figure 1: Strategic comparison of purchasing the pre-conjugated block versus synthesizing the branching point on-resin.[1]

Part 3: Technical Applications

Side-Chain Native Chemical Ligation (Isopeptide Ligation)

The primary utility of this block is to introduce a "Ligation Handle" at a non-terminal position.[1]

  • Incorporation: The block is coupled into the peptide sequence.

  • Cleavage: TFA removes Boc/Trt, exposing the Cys-Lys side chain.[1]

  • Ligation: A second peptide with a C-terminal Thioester reacts with this side chain.[1][6]

  • Result: A branched peptide structure. This is widely used to synthesize Ubiquitin chains (mimicking the isopeptide bond) or to graft functional domains onto a scaffold.

Thiol-Functionalization for Conjugation

For Antibody-Drug Conjugates (ADCs) or dye labeling, researchers often need a thiol at a precise location.[1]

  • Challenge: Inserting a Cysteine into the main chain can disrupt secondary structure (disulfide scrambling).

  • Solution: Use Fmoc-Lys(Boc-Cys(Trt))-OH.[1][2][3][5][7][8][9][10] The Cys is "insulated" on the lysine side chain, projecting it away from the backbone. This provides a sterically accessible thiol for maleimide/iodoacetamide conjugation.[1]

Part 4: Experimental Protocols

Coupling Protocol (Using the Commercial Block)

Due to the high molecular weight and steric bulk of the side chain, standard coupling protocols must be modified to ensure complete conversion.

Reagents:

  • Activator: HATU or PyBOP (preferred over DIC for bulky residues).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Workflow:

  • Dissolution: Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH (3.0 eq relative to resin) in minimal DMF.[1]

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling: Add to the resin-bound peptide.

  • Time: Shake/vortex for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), re-couple using fresh reagents.[1]

  • Capping: If the reaction is slightly incomplete, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Deprotection (Critical Step)

The Trityl (Trt) group on the cysteine generates a stable carbocation upon cleavage. Without scavengers, this cation will re-attach to the peptide (alkylation), particularly at Trp or Met residues.

Recommended Cocktail (Reagent K mimic):

  • TFA: 82.5%[1]

  • Phenol: 5% (Scavenger)[1]

  • Water: 5%[1]

  • Thioanisole: 5% (Scavenger)[1]

  • EDT (1,2-Ethanedithiol): 2.5% (Critical for Trt removal and preventing oxidation).[1]

Note: If EDT is objectionable due to smell, DODT (3,6-Dioxa-1,8-octanedithiol) is a viable odorless substitute.[1]

Mechanism of Action: Ligation

The following diagram illustrates how this building block facilitates side-chain ligation.

LigationMechanismStep1Peptide with Lys(Cys) Side Chain(Free -SH and -NH2)IntermediateTransthioesterification(S-linked Intermediate)Step1->Intermediate + ThioesterThioesterIncoming Peptide-ThioesterThioester->IntermediateRearrangementS-to-N Acyl ShiftIntermediate->Rearrangement SpontaneousFinalStable Amide Bond(Branched Peptide)Rearrangement->Final

Figure 2: Mechanism of Native Chemical Ligation utilizing the side-chain Cysteine handle provided by the building block.[1]

Part 5: Quality Control & Storage[1]

  • Storage: Store at +2°C to +8°C in a desiccator. Long-term storage at -20°C is recommended.[1] The Boc/Trt groups are acid-sensitive; protect from laboratory fumes (HCl/TFA vapors).[1]

  • Analysis:

    • HPLC: Run on a C18 column.[1][11] The Trityl group makes the molecule very hydrophobic; it will elute late in the gradient.

    • Mass Spec: ESI-MS should show the parent ion [M+H]+ ~809 Da.[1]

    • Chirality: Check for racemization if the bottle has been opened frequently.

References

  • Dawson, P. E., et al. "Synthesis of Proteins by Native Chemical Ligation."[12] Science, vol. 266, no. 5186, 1994, pp. 776-779.[1] [Link][1]

  • Brik, A., et al. "Semisynthesis of Proteins Using Native Chemical Ligation." Nature Protocols, vol. 2, 2007, pp. 757–765.
  • Muttenthaler, M., et al. "Trends in Peptide Drug Discovery."[1] Nature Reviews Drug Discovery, vol. 20, 2021, pp. 309–325. (Context on branched peptides and ADCs).

Fmoc-lys(boc-cys(trt))-OH safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Fmoc-Lys(Boc-Cys(Trt))-OH Handling, Safety, and Application in Advanced Peptide Synthesis[1][2]

Introduction

Fmoc-Lys(Boc-Cys(Trt))-OH is a specialized, high-value amino acid building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Structurally, it consists of a Lysine backbone protected at the


-amine by Fmoc, with its side-chain 

-amine acylated by a protected Cysteine residue (Boc-Cys(Trt)-OH).[1][2][3]

This "branched" dipeptide unit is critical for researchers working on Native Chemical Ligation (NCL) mimics, Ubiquitin-like isopeptide modifications , and the introduction of orthogonal thiol handles for downstream conjugation.[2] Its unique architecture allows for the direct incorporation of a pre-formed isopeptide bond, bypassing the need for difficult on-resin orthogonal deprotection and coupling steps.[2]

Part 1: Chemical Identity & Physicochemical Properties[1][5]

This section consolidates the core data typically found in Section 1 and 9 of an SDS, reformatted for rapid technical reference.

PropertySpecification
Chemical Name

-Fmoc-

-(

-Boc-

-trityl-L-cysteinyl)-L-lysine
CAS Number 587854-43-1
Molecular Formula

Molecular Weight 814.0 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; Insoluble in water
Purity

95% (HPLC)
Chirality L-configuration (Lysine and Cysteine)

Part 2: Safety, Handling & Storage (SDS Core)

Expert Insight: While this compound is not classified as a "High Hazard" toxin (like certain alkaloids), its reactive nature and use of protecting groups require strict adherence to standard laboratory safety protocols to prevent sensitization and degradation.

Hazard Identification (GHS Classification)[1][2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Handling Protocols
  • Dust Control: Handle only in a chemical fume hood to prevent inhalation of fine particulates.

  • PPE: Nitrile gloves (double-gloving recommended during weighing), safety goggles, and lab coat.[2]

  • Moisture Sensitivity: The Fmoc and Boc groups are stable, but the compound is hygroscopic. Exposure to ambient moisture can lead to hydrolysis over time.

Storage & Stability
  • Temperature: Store at +2°C to +8°C for short-term usage. For long-term storage (>3 months), -20°C is required.[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial seal is broken.

  • Critical Constraint: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which can degrade the sensitive Trityl (Trt) thioether bond or induce premature Fmoc cleavage.

Part 3: Technical Application & Synthesis Logic

This section details the "Why" and "How" of using this building block, moving beyond simple safety data into experimental strategy.

Orthogonality Strategy

The power of Fmoc-Lys(Boc-Cys(Trt))-OH lies in its orthogonal protection scheme .[1][2] It allows the synthesis of complex branched peptides using standard Fmoc SPPS conditions.[2]

  • Fmoc (

    
    -amine):  Base-labile (removed by Piperidine).[1][2] Allows chain elongation of the main peptide backbone.
    
  • Boc (Cys

    
    -amine) & Trt (Cys Thiol):  Acid-labile (removed by TFA).[1][2] These remain stable during the entire synthesis and are removed only during the final cleavage from the resin.
    

Visualizing the Protection Hierarchy:

ProtectionStrategy Molecule Fmoc-Lys(Boc-Cys(Trt))-OH Fmoc Fmoc Group (Main Chain Growth) Molecule->Fmoc Alpha Amine BocTrt Boc/Trt Groups (Side Chain Protection) Molecule->BocTrt Epsilon Branch Piperidine 20% Piperidine (Deprotection) Fmoc->Piperidine Removed by TFA 95% TFA (Final Cleavage) BocTrt->TFA Removed by

Caption: Orthogonal protection scheme ensuring side-chain stability during backbone elongation.

Coupling Protocol (Step-by-Step)

Challenge: This amino acid is sterically bulky (MW 814.0).[1] Standard coupling times may result in deletion sequences.[2] Solution: Use high-efficiency coupling reagents and extended reaction times.[1][2]

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes.

  • Fmoc Removal (Previous Cycle): Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.[2]
  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents of Fmoc-Lys(Boc-Cys(Trt))-OH in minimal DMF.

    • Add 2.9 equivalents of HATU.[2]

    • Add 6.0 equivalents of DIPEA.[2]

    • Wait 30 seconds for the color to change (yellowing indicates activation).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate for 2 to 4 hours (Standard AA is 45 min; this requires longer).

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test .[2]

    • Result: If beads are colorless, coupling is complete. If blue, re-couple using fresh reagents.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[2]

Final Cleavage & Work-up

The Trityl (Trt) group on the Cysteine thiol generates a stable carbocation upon cleavage.[1][2] If not quenched, this cation can re-alkylate the peptide (especially at Methionine or Tryptophan sites).

  • Cleavage Cocktail: Reagent K or similar high-scavenger mix.[1][2]

    • TFA (92.5%)[1][2]

    • TIS (Triisopropylsilane) (2.5%) — Critical for quenching Trityl cations.[1][2]

    • Water (2.5%)[1][2]

    • DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%) — Protects the free thiol.[1][2]

Part 4: Emergency Procedures

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Consult a physician.
Skin Contact Wash with copious soap and water.[2][4][5] If irritation persists (redness/itching), seek medical advice.
Inhalation Move person to fresh air.[2][4][5] If breathing is difficult, oxygen should be administered by trained personnel.
Spill Cleanup Do not sweep dry dust. Dampen with inert absorbent to avoid airborne dust.[2] Place in hazardous waste container.

References

  • PubChem. (2025).[2] Fmoc-Lys(Boc)-OH Compound Summary (Analogous Safety Data). National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Advanced SPPS Strategies: Incorporation and Application of Fmoc-Lys(Boc-Cys(Trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The amino acid derivative Fmoc-Lys(Boc-Cys(Trt))-OH represents a specialized "isopeptide" building block designed for the introduction of a cysteine residue onto the


-amine of a lysine side chain. This architecture is critical for advanced peptide engineering, specifically in:
  • Native Chemical Ligation (NCL) Mimicry: Providing a specific N-terminal cysteine handle on a side chain to facilitate branched ligations or ubiquitinylation mimics.

  • Isoacyl Peptide Synthesis: Utilizing the

    
     acyl transfer mechanism to synthesize difficult sequences by rearranging a branched isopeptide into a linear native peptide.
    
  • Site-Specific Conjugation: Creating a unique "thiol switch" that becomes active only after global deprotection.

Chemical Logic & Orthogonality

The power of this building block lies in its specific protecting group arrangement, which dictates the synthesis workflow:

  • 
    -Amine (Fmoc):  Base-labile. Removed by piperidine during chain elongation.
    
  • Lysine

    
    -Amine:  Acylated by Cysteine.[1] Stable amide bond.
    
  • Cysteine

    
    -Amine (Boc):  Acid-labile.[2] Removed only during final global cleavage (TFA). This ensures the Cys branch does not grow further during SPPS.
    
  • Cysteine Thiol (Trt): Acid-labile.[2] Removed during global cleavage to reveal the free thiol.

Experimental Protocols

This guide details two distinct workflows: Direct Incorporation (using the pre-formed building block) and On-Resin Assembly (constructing the motif manually).

Workflow A: Direct Incorporation (Pre-formed Building Block)

Best for: High-value synthesis where step-economy is prioritized over raw material cost.

Reagents:

  • Fmoc-Lys(Boc-Cys(Trt))-OH (Commercial purity >98%)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (Dimethylformamide) / DCM (Dichloromethane)[3]

Step-by-Step Protocol:

  • Solubilization:

    • Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH in 1:1 DMF/DCM.

    • Note: This building block is bulky and hydrophobic. Pure DMF may lead to slow dissolution; DCM aids solvation.

  • Activation (Pre-activation is discouraged to prevent racemization):

    • Add Oxyma Pure (1.0 eq relative to AA).

    • Add DIC (1.0 eq).

    • Why DIC/Oxyma? This system is superior to HBTU/DIEA for cysteine derivatives as it suppresses base-catalyzed racemization of the cysteine

      
      -carbon [1].
      
  • Coupling:

    • Add activated mixture to the resin-bound peptide.[4][5]

    • Reaction time: 2–4 hours (longer than standard AA due to steric bulk).

    • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double couple) rather than extending time.

  • Fmoc Deprotection:

    • Standard 20% Piperidine/DMF (2 x 10 min).

Workflow B: On-Resin Assembly (The "Manual" Route)

Best for: Cost-efficiency or when specific stereochemistry (e.g., D-Cys) is required.

This method utilizes Fmoc-Lys(Mtt)-OH to allow selective deprotection of the lysine side chain while the peptide remains on-resin.

Step-by-Step Protocol:

  • Couple Fmoc-Lys(Mtt)-OH:

    • Use standard SPPS cycles (HBTU/DIEA) to incorporate Fmoc-Lys(Mtt)-OH into the sequence.[6]

  • Selective Mtt Removal (The Critical Step):

    • Reagent: 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM.

    • Procedure: Wash resin with DCM.[3][6] Add the mild acid solution.

    • Visual Cue: The solution will turn bright yellow/orange instantly (release of trityl cation).

    • Repetition: Drain and repeat (approx. 5-10 times) until the solution remains clear.

    • Neutralization: Wash resin with 5% DIEA/DMF to neutralize residual TFA.

    • Validation: Positive Kaiser test (blue beads) confirms free

      
      -amine.[1]
      
  • Coupling the Branch:

    • Couple Boc-Cys(Trt)-OH (not Fmoc!) to the free

      
      -amine.
      
    • Use HATU/DIEA for this step to drive the difficult side-chain-to-side-chain coupling.

    • Note: Since the Cys has a Boc group, the branch growth is terminated here.

Visualization of Workflows

The following diagrams illustrate the chemical logic and decision pathways for these protocols.

SPPS_Protocol Start START: Target Sequence Design Choice Choose Strategy Start->Choice BlockA Use Pre-formed Fmoc-Lys(Boc-Cys(Trt))-OH Choice->BlockA High Budget / Simple Protocol BlockB Use Fmoc-Lys(Mtt)-OH Choice->BlockB Low Budget / Custom Stereochem Solvation Solubilize in 1:1 DMF/DCM (Hydrophobic Bulk) BlockA->Solvation CoupleA Coupling: DIC/Oxyma (Prevent Racemization) Solvation->CoupleA Cont Continue Main Chain SPPS (Fmoc Deprotection & Elongation) CoupleA->Cont DeprotectMtt Selective Mtt Removal (1% TFA/DCM + TIS) BlockB->DeprotectMtt Neutralize Neutralize Resin (5% DIEA/DMF) DeprotectMtt->Neutralize Solution turns clear CoupleB Couple Boc-Cys(Trt)-OH (Using HATU/DIEA) Neutralize->CoupleB CoupleB->Cont Cleavage Global Cleavage (95% TFA) Removes Boc & Trt simultaneously Cont->Cleavage Result Final Product: Peptide with free Cys attached to Lys Cleavage->Result

Caption: Decision matrix comparing direct incorporation versus on-resin assembly via Mtt deprotection.

Quantitative Data & Reagent Specifications

Table 1: Critical Reagent Parameters
ComponentFunctionRecommended SpecsNotes
Fmoc-Lys(Boc-Cys(Trt))-OH Building BlockPurity

98%
Store at +4°C; hygroscopic.
Fmoc-Lys(Mtt)-OH Alternative ScaffoldPurity

99%
Mtt is highly acid sensitive; avoid acidic storage.
TFA / TIS / DCM Mtt Removal Cocktail1% / 5% / 94%Must be fresh. Old TFA absorbs water, affecting selectivity.
DIC / Oxyma Coupling Agents1.0 eq / 1.0 eqPreferred over HBTU to minimize cysteine racemization [2].
Cleavage Cocktail Global DeprotectionTFA/TIS/H2O/EDTEDT (2.5%) is crucial to scavenge Trt cations and prevent S-alkylation.

Troubleshooting & Quality Control

Issue 1: Incomplete Mtt Removal (Workflow B)
  • Symptom: Kaiser test remains yellow/brown after acid wash.

  • Cause: The Mtt cation is in equilibrium.

  • Solution: Ensure TIS (Triisopropylsilane) is present in the deprotection cocktail.[4] TIS irreversibly quenches the trityl cation, driving the reaction forward. Without a scavenger, the reaction stalls [3].

Issue 2: Aggregation during Coupling
  • Symptom: Low coupling efficiency of the bulky Fmoc-Lys(Boc-Cys(Trt))-OH.

  • Solution: Use Microwave-Assisted SPPS .

    • Condition: 75°C for 5 minutes (standard) or 50°C for 10 minutes (Cys-safe mode).

    • Note: High temperatures (>75°C) pose a risk of Cys racemization and

      
      -elimination.
      
Issue 3: S-tert-butylation
  • Symptom: Mass spec shows +56 Da adduct on Cysteine.

  • Cause: Transfer of the tert-butyl cation from the Boc group to the Cysteine thiol during global cleavage.

  • Solution: Increase the volume of scavenger (EDT or DODT) in the final cleavage cocktail.

References

  • Albericio, F., et al. "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Application Note: Optimization of Fmoc-Lys(Boc-Cys(Trt))-OH Coupling in Solid Phase Peptide Synthesis

[1]

Abstract & Strategic Overview

The incorporation of Fmoc-Lys(Boc-Cys(Trt))-OH is a critical step in the synthesis of branched peptides, ubiquitin conjugates, and scaffolds for Native Chemical Ligation (NCL).[1] This specialized building block features a Lysine residue where the

1

Key Challenges:

  • Steric Bulk: The massive side chain (containing Boc, Trt, and the isopeptide linkage) creates significant steric hindrance, retarding the acylation of the resin-bound amine.

  • Solubility: The hydrophobicity of the Trityl (Trt) and Fmoc groups can lead to aggregation or precipitation in standard DMF solutions.

  • Acid Sensitivity: The Trt and Boc groups are acid-labile; premature deprotection must be avoided during handling.[1]

This guide provides an optimized, field-proven protocol using high-efficiency coupling reagents (HATU/HOAt) and solvent engineering to ensure

Chemical Profile & Handling

ParameterSpecification
Compound Name

-Fmoc-

-(Boc-S-Trityl-L-Cysteinyl)-L-Lysine
Formula

Molecular Weight ~814.0 g/mol
Solubility Soluble in DMF, NMP, DCM.[1] May require gentle warming (30°C).[1]
Storage -20°C, Desiccated. Hygroscopic.
Critical Risk Racemization: Low (Activation is on Lys

-COOH).Aggregation: High (Due to Trt/Fmoc stacking).[1]

Experimental Protocols

Protocol A: Stock Solution Preparation (Solvent Engineering)

Objective: To create a stable, high-concentration solution that minimizes aggregation during the coupling event.

Reagents:

  • Solvent A: Anhydrous N,N-Dimethylformamide (DMF) - Standard solvation[1]

  • Solvent B: N-Methyl-2-pyrrolidone (NMP) - Disrupts aggregation[1]

  • Solvent C: Dichloromethane (DCM) - Solubilizes Trt groups[1]

Procedure:

  • Calculate the required mass for a 0.2 M solution (excess is required for coupling, typically 3-4 eq).[1]

  • Primary Dissolution: Dissolve the building block in a 1:1 mixture of DMF:NMP . The NMP is crucial for penetrating the resin matrix when bulky residues are involved.

  • Optional Sonicate: If particulates persist, sonicate for 30 seconds at ambient temperature. Do not heat above 35°C to prevent Fmoc degradation.[1]

  • Visual Check: Solution must be optically clear. If hazy, add small aliquots of DCM (up to 10% v/v).

Protocol B: Automated/Manual Coupling Cycle

Objective: To drive the reaction to completion using high-efficiency activation.

Mechanism: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior reactivity towards sterically hindered amines compared to DIC/HOBt.[1]

Step-by-Step Workflow:

  • Resin Preparation:

    • Ensure the resin-bound peptide (N-terminal amine) is fully deprotected and washed (DMF x 3, DCM x 3, DMF x 3).[1]

    • Tip: For extremely difficult sequences (e.g., aggregation-prone regions), perform a "Magic Mixture" wash (DCM:DMF:NMP 1:1:1) before coupling.[1]

  • Activation (Pre-activation is critical):

    • In a separate vial, combine:

      • Amino Acid: 3.0 equivalents (relative to resin loading)

      • HATU: 2.9 equivalents

      • HOAt (optional): 3.0 equivalents (Add if available to further reduce racemization risk, though HATU contains the At moiety).

      • Base: DIEA (Diisopropylethylamine), 6.0 equivalents.[1]

    • Dissolve in the minimal volume of DMF/NMP (from Protocol A).

    • Wait Time: Allow to activate for 30-60 seconds . Do not exceed 2 minutes to avoid formation of the guanidinium adduct.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitation: Shake vigorously for 2 hours at room temperature.

    • Microwave Option: If using a microwave synthesizer, heat to 50°C for 10 minutes. (Avoid 75°C+ for Cys-containing derivatives to prevent

      
      -elimination).
      
  • Monitoring (The "Double-Check"):

    • Perform a Kaiser Test (for primary amines).[1]

    • Result: If blue (positive), proceed to Protocol C (Re-coupling) . If yellow/colorless (negative), proceed to wash.

  • Washing:

    • Drain reactor.[1]

    • Wash with DMF (3x), DCM (3x) to remove excess bulky reagents.

Protocol C: Troubleshooting Difficult Couplings

If the Kaiser test remains positive after Protocol B.

  • Double Coupling: Repeat Protocol B using a different solvent system (e.g., pure NMP or DMF with 1% Triton X-100).

  • Chaotropic Salts: Add 0.1 M LiCl or KClO₄ to the coupling mixture. This disrupts hydrogen bond networks (beta-sheets) on the resin that may be hiding the amine.

  • Capping: If coupling fails after 2 attempts, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Deprotection & Cleavage Logic

The Boc and Trt groups on the side chain are orthogonal to the Fmoc but labile to TFA.

  • Fmoc Removal (during synthesis): 20% Piperidine in DMF.[1][2] (Standard).[1][3][4][5][6][7]

  • Global Cleavage (Post-synthesis):

    • Reagent: TFA / TIS / H2O / EDT (94:1:2.5:2.5).[1]

    • Note:EDT (Ethanedithiol) or DODT is MANDATORY .[1] The Trityl cation released from the Cysteine is a potent electrophile. Without a thiol scavenger (EDT/DODT), the Trityl group will re-attach to the peptide (alkylation of Trp, Tyr, or Met).

    • Time: 2-3 hours.

Visualization of Workflows

Diagram 1: Coupling Decision Tree

A logical flow for ensuring complete incorporation of the bulky residue.

CouplingLogicStartResin-Bound Amine (Free NH2)SolubilityDissolve Fmoc-Lys(Boc-Cys(Trt))-OHSolvent: DMF:NMP (1:1)Start->SolubilityActivationActivate: HATU (2.9 eq) + DIEA (6 eq)Time: 60 secondsSolubility->ActivationCouplingCoupling ReactionTime: 2 Hours (RT) or 10 min (50°C)Activation->CouplingTestKaiser TestCoupling->TestSuccessProceed to Wash & Fmoc DeprotectionTest->SuccessNegative (Yellow)FailIncomplete CouplingTest->FailPositive (Blue)RetryDouble Coupling(Switch Solvent to NMP + LiCl)Fail->RetryRetry->TestCapCap with Ac2O(Terminate Chain)Retry->CapFails 2x

Caption: Decision tree for optimizing the coupling of sterically hindered Fmoc-Lys(Boc-Cys(Trt))-OH.

Diagram 2: Chemical Architecture & Ligation Potential

Visualizing the structure and its role in Native Chemical Ligation (NCL).

StructureMainChainPeptide Backbone(N-to-C)LysAlphaLys α-CarbonMainChain->LysAlphaLysSideLys Side Chain(CH2)4-NHLysAlpha->LysSideIsoPeptideIsopeptide Bond(-CO-NH-)LysSide->IsoPeptideCysResidueCysteine Moiety(Side Chain)IsoPeptide->CysResidueThiolFree Thiol (-SH)(Post-Cleavage)CysResidue->ThiolActive Site for NCL

Caption: Structural connectivity of the Lys(Cys) unit, highlighting the isopeptide bond and thiol handle.

Scientific Validation & Troubleshooting Data

ObservationProbable CauseCorrective Action
Hazy Solution Aggregation of hydrophobic Trt/Fmoc groups.[1]Add 10% DCM or use 100% NMP.[1] Sonicate briefly.[1]
Slow Coupling Steric hindrance of the branched side chain.Switch from DIC/HOBt to HATU/DIEA . Increase temp to 50°C.
Low Yield (Post-Cleavage) Re-attachment of Trityl group to Trp/Cys.Ensure EDT/DODT is present in cleavage cocktail.
Racemization Over-activation or high temperature.[1]Limit activation time to <2 min. Keep microwave temp <50°C.

References

  • Chem-Impex International. Product Catalog: Fmoc-Lys(Boc-Cys(Trt))-OH. Retrieved from .[1]

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Bulletin. Retrieved from .[1]

  • Albericio, F., & Tiffiffin, P. (2000).[1] Use of HATU/HOAt for Difficult Couplings in SPPS. Organic Process Research & Development.

  • Kent, S. B. H. (2009).[1] Total chemical synthesis of proteins. Chemical Society Reviews.[1] (Context for NCL applications).

  • BenchChem. Solubility Profile of Fmoc-Amino Acids. Technical Guide. Retrieved from .[1]

Fmoc-lys(boc-cys(trt))-OH deprotection of Fmoc group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the strategic removal of the Fmoc (9-fluorenylmethoxycarbonyl) group from Fmoc-Lys(Boc-Cys(Trt))-OH during Solid-Phase Peptide Synthesis (SPPS).[1]

Executive Summary

Fmoc-Lys(Boc-Cys(Trt))-OH is a specialized, pre-conjugated building block used to introduce a cysteine-functionalized lysine branch into peptide sequences.[1] This derivative features orthogonal protection: the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amine is Fmoc-protected  (base-labile), while the side-chain construct [

-(Boc-Cys(Trt))] utilizes Boc and Trt groups (acid-labile).

The primary challenge in deprotecting the Fmoc group is preserving the stereochemical integrity of the cysteine residue within the side chain. While the Trityl (Trt) group significantly suppresses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-elimination, the adjacent carbonyls render the Cysteine 

-proton susceptible to base-catalyzed epimerization (racemization) upon prolonged exposure to strong bases like piperidine. This guide provides an optimized protocol to maximize deprotection efficiency while mitigating side reactions.

Chemical Architecture & Logic

Structural Overview

The molecule consists of an L-Lysine backbone where the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amine forms an amide bond with a Boc-protected L-Cysteine.
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amine : Protected by Fmoc .[2][3][4] Target for removal to propagate the peptide chain.[4]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Side Chain : Acylated by Boc-Cys(Trt) .[5]
    
    • Boc (tert-butoxycarbonyl) : Protects the Cys amine; stable to base, removed by TFA.[4]

    • Trt (Trityl) : Protects the Cys thiol; prevents oxidation and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -elimination; removed by TFA/Silanes.
      
The Deprotection Strategy

The goal is to remove the Fmoc group using a secondary amine (Piperidine) via a


-elimination mechanism, releasing the free 

-amine for the next coupling step.

Key constraints:

  • Avoid DBU : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base often used for difficult deprotections.[1] It must be avoided here as it significantly increases the risk of racemizing the Cysteine moiety in the side chain.

  • Temperature Control : Elevated temperatures (microwave SPPS >50°C) can promote aspartimide formation or cysteine racemization.[1] Room temperature (RT) or mild heating (max 40°C) is recommended.[1]

DeprotectionLogic Start Fmoc-Lys(Boc-Cys(Trt))-Peptide-Resin Reagent 20% Piperidine/DMF (Base Treatment) Start->Reagent Initiate Intermediate Dibenzofulvene (DBF) + Free Amine Reagent->Intermediate Beta-Elimination SideReaction RISK: Cys Racemization (If DBU or High Heat used) Reagent->SideReaction Over-exposure/Strong Base Scavenging DBF-Piperidine Adduct (Scavenged) Intermediate->Scavenging In situ trapping Product H-Lys(Boc-Cys(Trt))-Peptide-Resin Intermediate->Product Desired Outcome

Figure 1: Reaction pathway for Fmoc removal.[1] The process relies on base-induced elimination while avoiding conditions that trigger side-chain epimerization.

Materials & Preparation

ReagentGradePurposeNotes
DMF (N,N-Dimethylformamide) Peptide Grade (Low Amine)SolventMain solvent.[1] Must be free of dimethylamine to prevent premature Fmoc removal.[1]
Piperidine ReagentPlus® (99%)Deprotection BaseThe active reagent.
HOBt (Hydroxybenzotriazole) AnhydrousRacemization SuppressorOptional but Recommended. Addition of 0.1 M HOBt to the deprotection cocktail can buffer the pH and reduce racemization risk.
DCM (Dichloromethane) HPLC GradeWash SolventUsed for resin swelling and shrinking washes.[1]

Standard Deprotection Cocktail (Solution A):

  • 20% (v/v) Piperidine in DMF.[1][6]

  • Optimization for Cys-sensitive sequences: Add 0.1 M HOBt to the solution.

Experimental Protocol (SPPS)

This protocol assumes the Fmoc-Lys(Boc-Cys(Trt))-OH has already been coupled to the resin and is now the N-terminal residue.[1]

Step 1: Resin Preparation & Swelling

Ensure the resin-bound peptide is fully solvated to allow reagent penetration into the bulky side-chain environment.[1]

  • Drain the coupling mixture.[1]

  • Wash resin with DMF (3 x 3 mL per gram of resin).[1]

  • Wash resin with DCM (3 x 3 mL) to remove residual coupling reagents.[1]

  • Perform a final wash with DMF to prepare for the basic deprotection solution.[1]

Step 2: Fmoc Deprotection Cycles

We utilize a two-stage deprotection to minimize side reactions while ensuring completion.[1]

  • Cycle 1 (Short Exposure):

    • Add Solution A (20% Piperidine/DMF) to cover the resin.[1]

    • Agitate gently (nitrogen bubbling or shaking) for 3 minutes .

    • Drain rapidly.[1]

    • Purpose: Removes the bulk of the Fmoc group and flushes away the generated dibenzofulvene (DBF) before it can re-attach or cause side reactions.

  • Cycle 2 (Complete Deprotection):

    • Add fresh Solution A .

    • Agitate for 10–12 minutes .

    • Drain.[1]

    • Note: Do not exceed 15 minutes. The bulky side chain (Boc-Cys(Trt)) is stable, but prolonged exposure to base increases the statistical probability of Cys

      
      -proton abstraction.
      
Step 3: Extensive Washing

Efficient washing is critical to remove piperidine, which would interfere with the subsequent activation/coupling step (causing rapid hydrolysis of the incoming active ester).

  • Wash with DMF (5 x 3 mL).[1]

  • Wash with DCM (3 x 3 mL) (Optional, helps visual inspection of beads).[1]

  • Wash with DMF (3 x 3 mL).[1][6]

Step 4: Verification (Kaiser Test)

Due to the steric bulk of the Lys(Boc-Cys(Trt)) side chain, the Kaiser test (ninhydrin) may develop color more slowly than with sterically unhindered amines (like Alanine).

  • Procedure: Take a few beads, add Kaiser reagents, heat at 100°C for 1-2 mins.

  • Result: Deep blue/purple beads indicate successful Fmoc removal (free amine present).[1]

  • Alternative: If using Proline or similar N-terminal residues previously, use the Chloranil test.[1]

Troubleshooting & Critical Considerations

Incomplete Deprotection

Symptom: Kaiser test is pale blue or patchy.[1] Cause: Aggregation of the peptide chain, often exacerbated by the hydrophobic Trityl group and the bulky Lysine branch. Solution:

  • Use "Magic Mixture" : Replace DMF in the deprotection step with a mixture of DMF/DCM/NMP (1:1:1) containing 20% Piperidine. This disrupts beta-sheet aggregation.[1]

  • Double Deprotection : Repeat Cycle 2.

Cysteine Racemization

Symptom: Appearance of diastereomers in the final HPLC trace (e.g., D-Cys impurity). Prevention:

  • Strictly avoid DBU .

  • Maintain temperature

    
     25°C.
    
  • Use the HOBt additive in the piperidine solution (0.1 M).

Stability of the Side Chain

The Boc-Cys(Trt) unit is designed to be stable to piperidine.

  • Boc : Completely stable to 20% Piperidine.[1]

  • Trt-S : Stable to base.[1]

  • Amide Linkage : Stable.[1][2][7]

  • Risk:[1][8] If the user accidentally uses TFA (acid) at this stage, the Boc and Trt groups will fall off. Ensure all lines and vessels are free of acid traces.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4][] Chemical Reviews, 109(6), 2455-2504.[1] [1]

  • Albericio, F. (2000).[1] "Solid-Phase Synthesis of Peptides Containing Cysteine." Biopolymers, 55(2), 123-139.[1]

  • ChemPep Inc. "Fmoc-Lys(Boc)-OH Product Data & Applications." ChemPep Technical Data.

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Protocol."[1] Technical Bulletin.

Sources

Application Note: High-Efficiency Synthesis of Side-Chain-to-Tail Cyclic Peptides via Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cyclic peptides, particularly those constrained by side-chain-to-tail (lariat) linkages, presents significant challenges using traditional lactamization reagents (e.g., HATU/DIEA) due to entropic penalties and competing oligomerization. This Application Note details a robust, entropy-driven protocol utilizing Fmoc-Lys(Boc-Cys(Trt))-OH as a "thiol-capture" handle.

By leveraging Native Chemical Ligation (NCL) , this building block allows for the chemoselective formation of an amide bond between the C-terminus and the lysine side chain under mild aqueous conditions.[1] This method circumvents the need for orthogonal side-chain protection (e.g., Alloc/Allyl) and harsh deprotection steps, significantly improving yield and purity in complex peptide sequences.

Scientific Mechanism & Rationale

The "Thiol-Capture" Advantage

Traditional cyclization requires high dilution to favor intramolecular reaction over intermolecular dimerization. However, "difficult sequences" (hydrophobic or aggregation-prone) often fail to cyclize efficiently in organic solvents.

The Fmoc-Lys(Boc-Cys(Trt))-OH residue introduces a cysteine moiety directly onto the


-amine of lysine. Upon TFA cleavage, this reveals a 1,2-aminothiol motif on the side chain.
  • Capture: The C-terminal thioester (generated via Nbz or Hydrazide precursors) undergoes rapid, reversible transthioesterification with the side-chain thiol.

  • Rearrangement: An irreversible S

    
    N acyl shift occurs, forming a stable amide (isopeptide) bond.
    
  • Result: A cyclic peptide linked via a Cys-Lys isopeptide junction.

Chemical Pathway Visualization

NCL_Mechanism cluster_legend Key Advantage Start Linear Precursor (C-term Thioester + Lys-Side-Chain Cys) Inter Thioester Intermediate (Tied via Side-Chain Sulfur) Start->Inter Step 1: Transthioesterification (Reversible, Entropy Driven) Final Cyclic Isopeptide (Stable Amide Bond) Inter->Final Step 2: S->N Acyl Shift (Irreversible) Note The intramolecular ring closure is facilitated by the proximity effect of the captured thiol.

Caption: Mechanism of side-chain-to-tail cyclization utilizing the cysteine side-chain handle.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-Lys(Boc-Cys(Trt))-OH Introduces the NCL capture site on the Lys side chain.
Resin 2-Chlorotrityl Chloride or Dawson Dbz ResinGenerates the C-terminal acid or thioester precursor.
Thioester Precursor Fmoc-Dbz-OH (Dawson linker) or HydrazineConverts C-terminus to thioester post-cleavage.
Catalyst MPAA (4-Mercaptophenylacetic acid)Catalyzes NCL by forming a reactive aryl thioester.
Reducing Agent TCEP·HClMaintains cysteine in reduced state during ligation.
Cleavage Cocktail TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5)Global deprotection and resin cleavage.

Detailed Experimental Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Note: This protocol assumes the use of the Dbz (Dawson) linker for thioester generation, as it is fully compatible with Fmoc chemistry.

  • Resin Loading:

    • Load Fmoc-Dbz-OH onto Rink Amide resin (0.3 mmol/g substitution).

    • Alternatively: Use Hydrazine-loaded 2-CTC resin if preferring the hydrazide oxidation method.

  • Elongation:

    • Perform standard Fmoc SPPS (HBTU/DIEA activation).

    • Critical Step: At the position of the branch point, couple Fmoc-Lys(Boc-Cys(Trt))-OH (3 eq) using DIC/Oxyma (to minimize racemization of the bulky residue).

    • Continue elongation to the N-terminus.

  • N-Terminal Acetylation (Optional):

    • If the N-terminus is not involved in the reaction, acetylate it to prevent side reactions.

Phase 2: Activation and Cleavage
  • Dbz Activation (On-Resin):

    • Treat resin with p-nitrophenyl chloroformate (5 eq) in DCM for 1 hour.

    • Wash with DCM.

    • Treat with 0.5 M DIEA in DMF to cyclize the Dbz linker into the Nbz (N-acyl-benzimidazolinone) moiety.

  • Global Cleavage:

    • Treat resin with TFA/TIS/H2O/EDT (92.5 : 2.5 : 2.5 : 2.5) for 2.5 hours.

    • Note: The Boc on the Cys and Trt on the thiol are removed here, releasing the free H-Cys-Lys- moiety.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Phase 3: Cyclization via Native Chemical Ligation
  • Buffer Preparation:

    • Prepare 6M Guanidine[1]·HCl, 0.2M Na2HPO4, pH 7.0.

    • Add 50 mM MPAA (Catalyst) and 20 mM TCEP (Reductant).

  • Reaction:

    • Dissolve the crude peptide (Nbz-peptide-Lys(Cys)-...) in the buffer at a concentration of 1–2 mM .

    • Note: Unlike lactamization (requires <0.1 mM), NCL works well at moderate concentrations (1-5 mM).

    • Adjust pH to 7.0–7.2 carefully.

  • Monitoring:

    • Monitor by HPLC/MS.[1] The Nbz group is displaced by the MPAA thiol, then captured by the Lys-Cys thiol.

    • Reaction is typically complete in 4–12 hours.

  • Purification:

    • Acidify with 0.1% TFA.

    • Purify via RP-HPLC (C18 column).

Phase 4: Desulfurization (Optional)

If the native Lys-Ala linkage is required (removing the thiol handle).

  • Dissolve purified cyclic peptide in phosphate buffer (pH 6.5) with 6M Guanidine.

  • Add TCEP (200 mM), Glutathione (40 mM), and radical initiator VA-044 (20 mM).

  • Incubate at 37°C for 4 hours.

  • The Cys is converted to Ala, leaving a native peptide bond on the Lys side chain.

Workflow Visualization

Workflow SPPS 1. SPPS Elongation Include Fmoc-Lys(Boc-Cys(Trt))-OH Act 2. C-Term Activation (Dbz -> Nbz conversion) SPPS->Act Cleave 3. TFA Cleavage (Removes Boc/Trt -> Free Cys-Lys) Act->Cleave Ligation 4. NCL Cyclization (pH 7.0, MPAA, TCEP) Cleave->Ligation Desulf 5. Desulfurization (Optional) (Cys -> Ala conversion) Ligation->Desulf If native Ala required

Caption: Step-by-step workflow for synthesizing lariat peptides using the isopeptide method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Oxidation of Cys thiol (Disulfide formation)Increase TCEP concentration to 50 mM. Ensure buffer is degassed.
Hydrolysis of Thioester pH too high (> 7.5)Maintain pH strictly between 6.8 and 7.2. Hydrolysis competes with ligation at high pH.
Slow Reaction Steric hindrance at ligation siteAdd 10% Thiophenol (if permissible) or increase MPAA to 100 mM. Raise temp to 37°C.
Precipitation Peptide aggregationAdd 10-20% Trifluoroethanol (TFE) or HFIP to the ligation buffer to solubilize the peptide.

References

  • Dawson, P. E., et al. (1994).[1] Synthesis of proteins by native chemical ligation.[2][3] Science, 266(5186), 776-779.

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008).[1] An efficient Fmoc-SPPS approach for the generation of thioester precursors.[4] Angewandte Chemie International Edition, 47(36), 6851-6855.

  • Zheng, J. S., et al. (2013). Robust chemical synthesis of proteins by hydrazide-based native chemical ligation. Nature Protocols, 8, 2483–2495.

  • Harpaz, Z., et al. (2010). Protein synthesis assisted by the use of a Cys-Lys isopeptide handle. ChemBioChem, 11(9), 1232-1235. (Demonstrates the specific utility of the Cys-Lys handle).

  • Wan, Q., & Danishefsky, S. J. (2007). Free-radical-based, specific desulfurization of cysteine: A powerful advance in the synthesis of polypeptides and glycopolypeptides. Angewandte Chemie, 46(48), 9248-9252.

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, thiols). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Fmoc-Lys(Boc-Cys(Trt))-OH for Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Fmoc-Lys(Boc-Cys(Trt))-OH , a specialized amino acid building block designed to introduce a "masked" 1,2-aminothiol moiety onto a peptide side chain.[1] Unlike standard cysteine incorporation, this derivative effectively grafts a cysteine residue onto the epsilon-amine of a lysine.

Key Value Proposition:

  • Orthogonality: Compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS).

  • Site-Specificity: Converts a Lysine position into a dual-functional (amine/thiol) branch point.[1]

  • Versatility: Enables high-fidelity bioconjugation via Thiol-Maleimide chemistry, Native Chemical Ligation (NCL) at side chains (isopeptide bonding), and Thiazolidine formation.[1]

Chemical Logic & Mechanism[1]

Structural Breakdown

The molecule consists of a Lysine backbone protected by Fmoc at the


-amine.[2] The 

-amine is acylated with a Cysteine residue.[1]
  • Backbone: Fmoc-Lys-OH (Base-labile

    
    -deprotection).[1]
    
  • Side Chain Branch: Boc-Cys(Trt)-OH attached via amide bond.[1]

    • Boc (tert-Butyloxycarbonyl): Protects the Cysteine

      
      -amine; removed by TFA.[1][2]
      
    • Trt (Trityl): Protects the Cysteine thiol; removed by TFA.[1]

The Deprotection Cascade

The power of this building block lies in its cleavage logic. During synthesis, the side chain remains inert.[2] Upon global deprotection with Trifluoroacetic Acid (TFA), the Lysine side chain reveals a Cysteine motif (free amine and free thiol).

Why is this superior to simple Cysteine incorporation? It moves the reactive thiol away from the peptide backbone, reducing steric hindrance for conjugation payloads (e.g., ADCs, fluorophores). Furthermore, the generated 1,2-aminothiol is the specific requirement for chemoselective reactions with aldehydes (thiazolidine) or thioesters (NCL).

DeprotectionLogic Start Fmoc-Lys(Boc-Cys(Trt))-OH (On Resin) Step1 Fmoc Removal (20% Piperidine) Start->Step1 Step2 Peptide Elongation (SPPS Cycles) Step1->Step2 Step3 Global Cleavage (95% TFA) Step2->Step3 Result Free Peptide with Lys(Cys) Side Chain (Free -SH, Free -NH2) Step3->Result Removes Boc & Trt

Figure 1: Deprotection workflow transforming the protected building block into a reactive 1,2-aminothiol handle.

Protocol A: Incorporation via Fmoc-SPPS[1][2][4]

Objective: Synthesize a peptide sequence containing Fmoc-Lys(Boc-Cys(Trt))-OH at a specific site.[1]

Materials
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Reagents: DMF, DCM, Piperidine, HBTU/HATU, DIEA (Diisopropylethylamine).[3]

  • Amino Acid: Fmoc-Lys(Boc-Cys(Trt))-OH (Store at -20°C).[1]

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x) to remove piperidine traces.[1]

  • Coupling of Fmoc-Lys(Boc-Cys(Trt))-OH:

    • Note: This derivative is bulky.[1] Use HATU for higher efficiency if available.[1]

    • Mix: 3.0 eq Amino Acid + 2.9 eq HATU + 6.0 eq DIEA in DMF.

    • Reaction: Add to resin and shake for 2 hours (Standard AA is 45 min; extend time for this derivative).

    • Validation: Perform Kaiser Test. If not blue (negative), coupling is complete. If blue, recouple.

  • Chain Elongation:

    • Continue standard SPPS for the remainder of the sequence.

  • Global Cleavage:

    • Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), EDT (2.5%).

    • Critical:EDT (Ethanedithiol) or DODT is mandatory to scavenge the Trityl cation and prevent re-attachment to the free thiol.

    • Incubate for 3-4 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Site-Specific Bioconjugation[1]

Strategy 1: Thiol-Maleimide Conjugation (Standard)

Used for attaching drugs (ADCs), dyes, or PEG chains.[1]

  • Buffer Prep: PBS (pH 6.5 - 7.0). Avoid pH > 7.5 to minimize disulfide formation or amine reactivity.

  • Reduction (Optional but Recommended):

    • Dissolve peptide in buffer.[1] Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.1 eq relative to peptide.[1]

    • Incubate 30 min to ensure thiol is reduced (monomeric).

  • Conjugation:

    • Add Maleimide-functionalized payload (1.2 - 1.5 eq) dissolved in DMSO/DMF (keep organic solvent < 20% v/v).

    • Incubate 1-2 hours at RT.

  • Purification: HPLC (C18 column).

Strategy 2: Thiazolidine Ligation (Advanced)

Used for site-specific labeling with aldehydes or "peptide stapling".[1]

  • Mechanism: The 1,2-aminothiol (Cys on Lys side chain) reacts with an aldehyde to form a stable thiazolidine ring.

  • Condition: pH 4.0 - 5.0 (Acetate buffer).

  • Advantage: Highly specific; does not cross-react with other internal cysteines (which lack the adjacent amine).

Bioconjugation Peptide Peptide-Lys(Cys)-H (1,2-Aminothiol) Thioether Thioether Conjugate (Stable ADC) Peptide->Thioether pH 7.0 Michael Addition Thiazolidine Thiazolidine Conjugate (Ring Formation) Peptide->Thiazolidine pH 4.5 Condensation Maleimide Maleimide-Drug Maleimide->Thioether Aldehyde Aldehyde-Tag Aldehyde->Thiazolidine

Figure 2: Divergent bioconjugation pathways enabled by the Lys(Cys) motif.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the bulky side chain.[1]Use HATU/HOAt instead of HBTU. Double couple (2 x 1 hr). Increase temperature to 40°C.
Dimerization (Disulfides) Oxidation of free thiols after cleavage.[1]Always use degassed buffers.[1] Add TCEP (1-5 mM) to all purification buffers.[1] Store lyophilized powder under Argon.
Low Yield (Cleavage) Re-attachment of Trityl group.Ensure scavenger (EDT/DODT) is present in cleavage cocktail.[1] Do not use TIS alone for Trt-protected thiols.[1]
Maleimide Hydrolysis pH too high during conjugation.[1]Maintain pH 6.5 - 7.[1]0. Do not exceed pH 7.[1]5.

References

  • Chem-Impex International. "Fmoc-Lys(Boc-Cys(Trt))-OH Product Data."[1] Chem-Impex Catalog. Accessed Jan 29, 2026. Link

  • Dawson, P. E., et al. "Synthesis of Native Proteins by Chemical Ligation." Annual Review of Biochemistry, vol. 69, 2000, pp. 923-960. (Contextual reference for NCL and 1,2-aminothiol chemistry).
  • Gunnoo, S. B., & Madder, A. "Chemical Protein Modification through Cysteine." ChemBioChem, vol. 17, no. 7, 2016, pp. 529-553.[1] Link[1]

  • Patterson, J. T., et al. "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology, vol. 9, no. 3, 2014, pp. 592-605.[1] (Reference for Thiazolidine/Aldehyde ligation specificity).

Sources

Protocol for incorporating Fmoc-lys(boc-cys(trt))-OH into a peptide sequence

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals utilizing Fmoc-Lys(Boc-Cys(Trt))-OH in Solid-Phase Peptide Synthesis (SPPS). This specialized building block enables the single-step introduction of a cysteine-functionalized lysine side chain, critical for Native Chemical Ligation (NCL) mimics, isopeptide bonding, and site-specific bioconjugation.

Introduction & Chemical Logic

Fmoc-Lys(Boc-Cys(Trt))-OH is a pre-conjugated amino acid derivative. Structurally, it consists of an Fmoc-protected lysine backbone where the


-amino group is acylated by a protected cysteine residue (Boc-Cys(Trt)-OH).[1]
Mechanistic Utility[1][2][3]
  • Orthogonality: The

    
    -amine is Fmoc-protected (base-labile), allowing standard SPPS elongation.[2] The side-chain moiety contains Boc and Trityl (Trt) groups, which are acid-labile.[3][4][5] They remain stable during piperidine deprotection but are removed simultaneously with resin cleavage.
    
  • Post-Cleavage Functionality: Upon TFA cleavage, the residue yields a lysine with a free cysteine attached to its side chain (a 1,2-aminothiol motif). This specific motif is essential for:

    • Native Chemical Ligation (NCL): Facilitating ligation at the lysine side chain (isopeptide ligation).

    • Ubiquitination Mimicry: Synthesizing branched ubiquitin chains.

    • Dual Conjugation: Providing adjacent amine and thiol handles for heterobifunctional crosslinkers.

Structural Visualization

The following diagram illustrates the chemical logic of the incorporation and deprotection pathway.

ChemicalLogic cluster_protection Protecting Group Fate Start Fmoc-Lys(Boc-Cys(Trt))-OH (Building Block) Coupling Coupling to Resin (SPPS Cycle) Start->Coupling Activation (DIC/Oxyma) FmocDep Fmoc Removal (20% Piperidine) Coupling->FmocDep Elongation Peptide Elongation (Standard Fmoc SPPS) FmocDep->Elongation Iterative Cycles Cleavage Global Deprotection (95% TFA + Scavengers) Elongation->Cleavage Complete Sequence FinalProduct Peptide-Lys(H-Cys-H)-OH (Free Thiol & Amine on Side Chain) Cleavage->FinalProduct Removes: Boc (Amine) Trt (Thiol) Resin

Figure 1: Workflow for the incorporation and deprotection of Fmoc-Lys(Boc-Cys(Trt))-OH.[5][6][7][8]

Materials & Reagents

To ensure high coupling efficiency and prevent side reactions (such as racemization or incomplete deprotection), use the following grade reagents:

ReagentSpecificationPurpose
Fmoc-Lys(Boc-Cys(Trt))-OH >98% Purity (HPLC)Target Building Block
Coupling Reagents DIC / Oxyma PurePreferred for low racemization
Alternative Coupling HATU / DIEAUse only for difficult sequences; risk of Cys racemization
Solvent DMF (Peptide Grade)Main reaction solvent
Cleavage Cocktail TFA / TIS / H₂O / DODTDODT is critical to scavenge Trt cations
Deprotection Base 20% Piperidine in DMFStandard Fmoc removal

Experimental Protocol

Phase A: Resin Preparation & Swelling
  • Weigh the appropriate amount of resin (e.g., Rink Amide or Wang).

  • Swell in DCM for 20 minutes.

  • Wash 3x with DMF .[5]

Phase B: Coupling of Fmoc-Lys(Boc-Cys(Trt))-OH

Due to the steric bulk of the side chain (Boc-Cys-Trt), standard coupling times may be insufficient.

  • Dissolution: Dissolve 3.0 equivalents (eq) of Fmoc-Lys(Boc-Cys(Trt))-OH in minimal DMF.

    • Note: If solubility is poor, add NMP (N-methyl-2-pyrrolidone) to the solvent mixture.

  • Activation:

    • Add 3.0 eq DIC (Diisopropylcarbodiimide).

    • Add 3.0 eq Oxyma Pure .

    • Pre-activation: Allow the mixture to react for 2–3 minutes before adding to the resin.

  • Reaction:

    • Transfer the activated solution to the resin.

    • Agitate at Room Temperature (RT) for 2 to 4 hours .

    • Verification: Perform a Kaiser Test (ninhydrin). If positive (blue beads), perform a second coupling (double couple) using half the equivalents for 1 hour.

  • Capping (Optional but Recommended):

    • If the Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) to prevent deletion sequences.

Phase C: Fmoc Deprotection & Elongation
  • Wash resin 3x with DMF.[5]

  • Add 20% Piperidine in DMF . Agitate for 5 minutes, drain, and repeat for 10 minutes.

    • Caution: The side chain Boc and Trt groups are stable to piperidine.

  • Wash resin 5x with DMF.

  • Proceed with the coupling of the next amino acid in the sequence.[2]

Phase D: Global Cleavage & Side-Chain Deprotection

This is the most critical step. The Trityl (Trt) group generates a stable carbocation upon cleavage, which can re-attach to Cysteine (S-tritylation) or alkylate Tryptophan residues if not aggressively scavenged.

Cocktail Reagent K (Modified):

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • H₂O: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Preferred over EDT for odor control and efficiency)

Procedure:

  • Pre-cool the cocktail to 0°C.

  • Add resin to the cocktail (10 mL per gram of resin).

  • Allow to warm to RT and agitate for 2.5 to 3 hours .

    • Note: Trityl removal is generally fast, but the bulky environment may require the full 3 hours for complete Boc removal.

  • Precipitate the peptide in cold Diethyl Ether.

  • Centrifuge, wash the pellet 3x with ether, and lyophilize.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the bulky side chain.Use DIC/Oxyma at 50°C (microwave assisted, max 50°C to avoid Cys racemization) or double couple at RT.
Low Solubility Hydrophobic protecting groups (Fmoc, Trt, Boc).Dissolve in 1:1 DMF/NMP or add 1% Triton X-100 if aggregation occurs.
Trityl Adducts (+243 Da) Insufficient scavenging during cleavage.Increase DODT or TIS concentration to 5%. Ensure cleavage time is >2 hours.
Oxidation (Dimerization) Free thiols oxidizing in air after cleavage.Lyophilize immediately. Store under Argon. Perform purification at acidic pH (0.1% TFA).

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Brik, A., et al. (2021).[9][6][8] Chemical synthesis of ubiquitin and ubiquitin-based probes. Nature Reviews Chemistry, 5, 661–677. (Context for isopeptide synthesis).

Sources

Advanced Application Note: Fmoc-Lys(Boc-Cys(Trt))-OH in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Lys(Boc-Cys(Trt))-OH is a specialized orthogonal building block designed to overcome the limitations of linear solid-phase peptide synthesis (SPPS). By pre-installing a protected cysteine residue onto the


-amine of lysine, this derivative enables the precise introduction of a 1,2-aminothiol  moiety on a peptide side chain.

This architecture is the chemical prerequisite for Isopeptide Native Chemical Ligation (NCL) , allowing for the synthesis of complex branched peptides (e.g., Ubiquitin conjugates), peptide-drug conjugates (PDCs) via thiol-maleimide chemistry, and cyclic "stapled" peptides. This guide details the mechanistic basis, experimental protocols, and troubleshooting strategies for integrating this building block into high-value drug discovery workflows.

Technical Profile & Mechanism

Structural Logic

The power of Fmoc-Lys(Boc-Cys(Trt))-OH lies in its protection scheme, which dictates its reactivity post-cleavage:

  • 
    -Amine (Fmoc):  Allows standard SPPS chain elongation.
    
  • Lysine Side Chain (

    
    -Amine):  Acylated by Cysteine.
    
  • Cysteine

    
    -Amine (Boc):  Acid-labile. Removed during TFA cleavage to reveal a nucleophilic amine.
    
  • Cysteine Thiol (Trt): Acid-labile. Removed during TFA cleavage to reveal a nucleophilic thiol.

The Result: Upon global deprotection with Trifluoroacetic Acid (TFA), the residue yields a Lysine side chain terminating in a Cysteine (H-Cys-Lys-...). This specific arrangement (an amine and a thiol on adjacent carbons) creates a "Thiol-Capture Handle" capable of reversible trans-thioesterification, the first step of NCL.

Mechanistic Workflow

G Start Fmoc-Lys(Boc-Cys(Trt))-OH (SPPS Coupling) Resin Peptide-Resin Assembly Start->Resin Standard SPPS Cleavage TFA Cleavage (Removal of Boc/Trt) Resin->Cleavage 95% TFA Intermediate Free Side Chain: Lys-NH-Cys(SH)-NH2 Cleavage->Intermediate Yields 1,2-Aminothiol NCL Pathway A: Isopeptide NCL (Reaction with Thioester) Intermediate->NCL Thioester Capture PDC Pathway B: Bioconjugation (Maleimide/Haloacetyl) Intermediate->PDC Thiol Alkylation Staple Pathway C: Disulfide Stapling (Oxidation) Intermediate->Staple Oxidative Folding

Figure 1: Strategic workflows originating from the Fmoc-Lys(Boc-Cys(Trt))-OH building block.

Core Applications

Isopeptide Native Chemical Ligation (NCL)

This is the primary application for synthesizing branched peptides , such as ubiquitinated proteins or antibody-recruiting molecules.

  • Mechanism: The side-chain Cysteine acts as the N-terminal Cysteine equivalent. It reacts with a peptide-thioester to form a native amide bond on the Lysine side chain.

  • Outcome: A branched peptide structure: MainChain-Lys(SideChain-Cys-Peptide)-...

  • Desulfurization (Optional): Post-ligation desulfurization can convert the Cysteine linker into an Alanine, creating a non-native but stable isopeptide linkage.

Peptide-Drug Conjugates (PDCs)

Standard Lysine conjugation is often non-specific. By using this building block, you introduce a unique thiol at a precise Lysine position.

  • Advantage: Allows the use of thiol-reactive payloads (e.g., Maleimide-MMAE) on a sequence that otherwise contains no Cysteines, or where native Cysteines are disulfide-bonded.

  • Selectivity: The spatial separation provided by the Lys-Cys linker can improve the hydrodynamic properties of the conjugate compared to direct Cysteine coupling.

Detailed Experimental Protocols

Coupling Protocol (SPPS)

Due to the steric bulk of the Boc-Cys(Trt) modification on the Lysine side chain, standard coupling protocols must be optimized to prevent deletion sequences.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Preparation: Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH (3.0 eq relative to resin loading) in minimal DMF.

  • Activation: Add HATU (2.9 eq) and DIEA (6.0 eq). Pre-activate for 30 seconds (do not exceed 2 minutes to avoid racemization).

  • Coupling: Add mixture to the resin. Agitate at Room Temperature (RT) for 2 hours .

    • Critical: For sequences >20 residues or difficult regions, perform a double coupling (repeat step 1-3 with fresh reagents).

  • Monitoring: Use the Kaiser Test (ninhydrin) or Chloranil Test. Note that the bulky side chain may sterically hinder the test; a micro-cleavage followed by HPLC/MS is the gold standard for verification.

Cleavage & Deprotection

The Trityl (Trt) group generates a stable carbocation upon cleavage that can re-attach to the peptide (alkylation) or oxidize the thiol if not properly scavenged.

Cocktail Formulation (Reagent K derivative):

Component Volume % Function
TFA 92.5% Acidolysis of Boc/Trt and Resin Linker
TIS (Triisopropylsilane) 2.5% Hydride donor/Scavenger
EDT (Ethanedithiol) 2.5% Critical: Thiol scavenger for Trt cations

| Water | 2.5% | Hydrolysis |

Note: If EDT is objectionable due to odor, DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous, highly effective alternative.

Procedure:

  • Add cleavage cocktail to resin (10 mL per gram of resin).

  • Agitate for 3 hours at RT. (Longer time ensures complete removal of the bulky Trt group).

  • Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x with ether.

  • Immediate Handling: Dissolve the pellet in 50% Acetonitrile/Water + 0.1% TFA. Lyophilize immediately to prevent air oxidation of the free thiol to disulfides.

Isopeptide Ligation (Example Workflow)

Reagents:

  • Ligation Buffer: 6M Guanidine HCl, 200 mM Sodium Phosphate, pH 7.0.

  • Catalyst: MPAA (4-Mercaptophenylacetic acid) or TCEP (to keep thiols reduced).

Step-by-Step:

  • Dissolve the purified Lys(Cys)-containing peptide (Acceptor) and the Thioester peptide (Donor, 1.2 eq) in Ligation Buffer.

  • Add MPAA (50 mM) to catalyze the thiol-thioester exchange.

  • Adjust pH to 7.0. Sparge with Argon.

  • Incubate at 37°C. Monitor by HPLC/MS.

    • Observation: You will see the disappearance of the two starting materials and the appearance of the ligated product (Mass = Mass_Acceptor + Mass_Donor - Mass_Thiol_Leaving_Group).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the bulky side chain.Switch to DIC/Oxyma coupling at 50°C (microwave) for 10 mins. Use 4-5 eq of amino acid.
Low Yield after Cleavage Trityl re-attachment to Cys or Trp.Increase EDT/DODT concentration to 5%. Ensure cleavage time is at least 3 hours.
Disulfide Dimers (MS +2 Da) Oxidation during workup.Perform ether precipitation quickly. Lyophilize from acidic solution (0.1% TFA). Add TCEP to HPLC solvents.
No Ligation Reaction Thiazolidine formation (N-terminal Cys adduct).Add Methoxyamine HCl to the ligation buffer to open any unproductive thiazolidine rings formed with aldehydes/ketones.

Visualization of Ligation Pathway

The following diagram illustrates the molecular transformation during the Isopeptide Native Chemical Ligation using this building block.

Ligation Step1 Step 1: Thiol Capture (Lys-Sidechain Thiol attacks Thioester) Step2 Step 2: Trans-Thioesterification (Intermediate Thioester formed) Step1->Step2 Reversible Step3 Step 3: S-to-N Acyl Shift (Irreversible Amide Bond Formation) Step2->Step3 Spontaneous Final Final Product: Branched Peptide (Isopeptide Bond) Step3->Final Stable

Figure 2: Mechanism of Isopeptide Ligation utilizing the Cysteine-modified Lysine side chain.

References

  • Solid-Phase Peptide Synthesis of Ubiquitin. El Oualid, F., et al. (2010). Angewandte Chemie International Edition. Describes the use of delta-thiolysine and similar handles for ubiquitin synthesis.[1]

  • Native Chemical Ligation at Non-Cysteine Sites. Malins, L. R., & Payne, R. J. (2014). Current Opinion in Chemical Biology. Reviews strategies including thiol-functionalized auxiliaries on side chains.

  • Fmoc-Lys(Boc-Cys(Trt))-OH Product Data. ChemPep Inc. & Sigma-Aldrich Technical Bulletins. Standard commercial protocols for Fmoc-Lys(Boc) and Cys(Trt) derivatives.

  • Facile Semisynthesis of Ubiquitylated Peptides. Spasser, L., & Brik, A. (2012). Journal of Peptide Science. Details the protocols for isopeptide bond formation using thiol handles.

Sources

Troubleshooting & Optimization

Incomplete deprotection of Fmoc-lys(boc-cys(trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deprotection in Branched Peptide Synthesis Product Focus: Fmoc-Lys(Boc-Cys(Trt))-OH (Pre-formed branched building block) Audience: Senior Researchers & Process Chemists

Introduction: The "Branched" Challenge

Welcome to the Technical Support Center. If you are experiencing incomplete deprotection with Fmoc-Lys(Boc-Cys(Trt))-OH , you are likely encountering the "Branched Peptide Effect."

Unlike standard linear amino acids, this building block introduces massive steric bulk immediately at the lysine side chain (


-amine). The attached Boc-Cys(Trt) moiety acts as a "molecular umbrella," shielding the 

-amine Fmoc group from base access during synthesis, or trapping the Trityl cation during cleavage.

This guide addresses the two distinct "deprotection" failure modes associated with this molecule:

  • Fmoc Removal Failure (Synthesis Cycle): The Fmoc group refuses to leave during SPPS.

  • Side-Chain Deprotection Failure (Final Cleavage): The Trityl (Trt) or Boc groups remain attached or re-alkylate the cysteine thiol.

Part 1: Incomplete Fmoc Removal (Synthesis Phase)

The Mechanism of Failure

The Fmoc removal step relies on the base (piperidine) physically accessing the acidic proton on the fluorenyl ring (E1cB mechanism). In Fmoc-Lys(Boc-Cys(Trt))-OH, the bulky Trityl group and the branching point create a hydrophobic pocket that excludes the deprotection reagent. This leads to deletion sequences (missing Lys residues) in your final peptide.

Troubleshooting Protocol: The "Power-Deprotect" Strategy

If your Kaiser test is weak/negative or LC-MS shows Fmoc-intact species, abandon standard protocols.

VariableStandard Condition (Likely to Fail)Optimized Condition (Recommended)
Base 20% Piperidine in DMF20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent DMFNMP (N-methyl-2-pyrrolidone) or DMF + 0.1M LiCl (Disrupts aggregation)
Temperature Room Temperature (25°C)Microwave (65°C - 75°C) or Water Bath (50°C)
Time 2 x 10 min2 x 5 min (Microwave) or 2 x 20 min (DBU/RT)

Critical Warning: Do NOT use DBU if your sequence contains Aspartimide-prone residues (Asp-Gly, Asp-Asn) without adding 0.1M HOBt, as DBU promotes aspartimide formation.

Workflow Visualization: Fmoc Removal Logic

FmocTroubleshooting Start Start: Fmoc Removal Step Standard Standard: 20% Piperidine (2 x 10 min) Start->Standard Test Kaiser / Chloranil Test Standard->Test Pass Positive (Blue) Proceed to Coupling Test->Pass Strong Blue Fail Negative/Weak (Colorless) Incomplete Removal Test->Fail Weak/No Color DBU Switch Reagent: 2% DBU + 2% Piperidine in DMF Fail->DBU Step 1: Chemical Boost Heat Apply Heat: Microwave (75°C, 2x5 min) Fail->Heat Step 2: Thermal Boost Agg Aggregation Check: Add 0.1M LiCl or Switch to NMP Fail->Agg Step 3: Solvation DBU->Test Heat->Test Agg->Test

Caption: Decision tree for overcoming steric hindrance during Fmoc deprotection of branched Lysine derivatives.

Part 2: Incomplete Global Deprotection (Cleavage Phase)

The Mechanism of Failure

Even if the synthesis works, you may find the mass of your final peptide corresponds to [M + 242] (Trityl adduct) or [M + 100] (Boc adduct).

  • Trityl Scavenging: The Trityl cation (

    
    ) released from Cysteine is extremely stable and reversible. If not quenched immediately, it will re-attach to the Sulfur atom (S-alkylation).
    
  • Boc Removal: The Boc group on the

    
    -branch is less accessible than N-terminal Boc.
    
Optimized Cleavage Cocktail (The "High-Thiol" Mix)

For Lys(Boc-Cys(Trt)), standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient . You must use a cocktail high in thiol scavengers to permanently trap the Trityl cation.

Recommended Cocktail (Reagent K derivative):

  • TFA: 82.5% (Acidolysis)[1]

  • Phenol: 5% (Protects Tyrosine)[2]

  • Thioanisole: 5% (Accelerates removal of bulky groups)

  • Water: 5% (Hydrolysis)[2]

  • EDT (1,2-Ethanedithiol) or DODT: 2.5% (CRITICAL for Cysteine/Trityl scavenging)

Protocol:

  • Add 15-20 mL of cocktail per gram of resin.

  • Shake for 3 to 4 hours (standard 2h is often too short for the branched Boc group).

  • Precipitate in cold diethyl ether .

  • Centrifuge immediately. Do not let the peptide sit in ether containing cleaved protecting groups.

Pathway Visualization: Trityl Scavenging

ScavengingMechanism PeptideTrt Peptide-Cys(Trt) TFA TFA Cleavage PeptideTrt->TFA TrtCat Trityl Cation (Trt+) (Highly Reactive) TFA->TrtCat FreeCys Peptide-Cys-SH (Desired) TFA->FreeCys Trapped Trt-EDT / Trt-TIS (Permanently Removed) TrtCat->Trapped + EDT/TIS Reattach Re-alkylation (Impurity) TrtCat->Reattach No Scavenger Scavenger Scavenger (EDT / TIS) Scavenger->Trapped Reattach->FreeCys Reversible

Caption: Competitive pathway showing why EDT/TIS is required to prevent Trityl re-attachment to Cysteine.

Part 3: Analytical Troubleshooting (FAQ)

Q: I see a mass shift of +53 Da on my LC-MS. Is this incomplete deprotection? A: No. A +53 Da shift typically indicates t-Butyl alkylation of a Cysteine or Tryptophan residue (from the Boc group). This happens when TIS/EDT levels are too low.

  • Fix: Increase EDT concentration in your cleavage cocktail.

Q: I see a mass shift of +71 Da. What is this? A: This is likely a t-Butyl adduct on a Tyrosine or incomplete removal of a t-Butyl protecting group, but more commonly, check if you have an Alanine (+71) insertion (double coupling error) rather than a protecting group issue. However, if it is exactly +100 Da, that is the Boc group .

Q: Can I remove the Fmoc group using DBU if I have an N-terminal Glutamine (Gln)? A: Yes, but be cautious. DBU can cause cyclization of N-terminal Gln to Pyroglutamate. However, since you are likely deprotecting the Lys(Boc-Cys(Trt)) before adding Gln, this is rarely an issue at this specific step.

Q: Why is the solution yellow after adding Piperidine? A: This is normal. The dibenzofulvene-piperidine adduct absorbs UV at 301nm and appears yellow.[3]

  • Pro Tip: If the yellow color persists after washing, your resin might have trapped nitro-compounds or the deprotection is extremely slow and leaching out over time. Perform a flow wash and monitor UV absorbance until baseline is flat.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[4][5][6] Journal of Peptide Science. Link

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link

  • CEM Corporation. (n.d.). Microwave Enhanced Fmoc Deprotection.[6]Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][4][5][7][8][9][10][11] Chemical Reviews. Link

  • BenchChem. (2025).[3] Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.Link

Sources

Technical Support Center: Cysteine Racemization Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Minimizing Cysteine Racemization in Solid Phase Peptide Synthesis (SPPS)

Introduction

Welcome to the technical support center. You are likely here because you have observed "doublets" in your HPLC traces, loss of biological activity, or inconsistent yield when synthesizing Cysteine-containing peptides.

Cysteine is unique among the 20 canonical amino acids. Its


-proton is exceptionally acidic due to the electron-withdrawing nature of the sulfur atom and its protecting groups. This makes the activated Cysteine highly susceptible to base-catalyzed proton abstraction, leading to racemization  (conversion from L- to D-isomer).

This guide synthesizes mechanistic understanding with field-proven protocols to eliminate this "silent killer" of peptide purity.

Module 1: The Mechanism (Root Cause Analysis)

To prevent racemization, you must understand when it happens. It occurs primarily during the activation step, not the coupling step itself.

The Danger Zone: When the carboxyl group of Fmoc-Cys(Trt)-OH is activated (e.g., by HATU/DIEA), the acidity of the


-proton increases. If a base (DIEA, NMM) is present, it can abstract this proton.

The Pathway:

  • Direct Enolization: Base removes the

    
    -proton, forming a planar enolate. Reprotonation occurs non-stereoselectively.
    
  • Oxazolone Formation: The carbonyl oxygen of the Fmoc group attacks the activated ester, forming a cyclic oxazolone. This intermediate is highly prone to racemization.

CysteineRacemization LCys L-Cys (Activated) Enolate Planar Enolate (Chirality Lost) LCys->Enolate Proton Abstraction (High Base) Oxazolone Oxazolone Intermediate LCys->Oxazolone Cyclization Peptide Native Peptide (L-Cys) LCys->Peptide Fast Coupling (DIC/Oxyma) Base Base (DIEA/NMM) Enolate->LCys Reprotonation DCys D-Cys (Impurity) Enolate->DCys Reprotonation Oxazolone->Enolate Equilibrium

Figure 1: Mechanistic pathway of Cysteine racemization. High base concentration drives the reaction toward the Enolate/Oxazolone intermediates.

Module 2: Troubleshooting Guide (Scenario-Based)
Scenario A: Cysteine is at the C-Terminus (The Anchor)

User Report: "I am trying to load Fmoc-Cys(Trt)-OH onto Wang resin, but I see ~15% D-Cys."

  • Diagnosis: Loading onto Wang resin typically requires DMAP (dimethylaminopyridine) and long reaction times. DMAP is a basic catalyst that aggressively racemizes Cysteine.

  • Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. [1]

    • Why? 2-CTC is extremely acid-sensitive and reactive. It allows loading of the first amino acid using only DIEA (no DMAP) or even without base if the resin is fresh. It prevents the formation of the oxazolone intermediate.

Scenario B: Cysteine is in the Middle of the Sequence

User Report: "I am using standard HATU/DIEA coupling. My peptide mass is correct, but I see a split peak."

  • Diagnosis: HATU is a uronium/aminium salt that requires base (DIEA) to function. The excess base in the activation solution is abstracting the

    
    -proton.
    
  • Solution: Switch to DIC/Oxyma Pure.

    • Why? DIC (Diisopropylcarbodiimide) is a neutral activator. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) creates a highly reactive ester but is acidic enough to suppress proton abstraction. This method requires zero added base (DIEA).

Scenario C: Microwave Synthesis

User Report: "I am using a microwave synthesizer at 90°C. My Cys-containing peptide is dirty."

  • Diagnosis: Heat acts as a catalyst for racemization.[2] While 90°C is fine for Alanine or Glycine, it is destructive for activated Cysteine.

  • Solution: Modify the Method Parameters.

    • Protocol: Set the microwave temperature to 50°C max for the Cysteine coupling step. Alternatively, perform the Cysteine coupling at Room Temperature (RT) for 60 minutes, then resume microwave heating for subsequent residues.

Module 3: Optimization Protocols
Protocol 1: The "Safe" Coupling (DIC/Oxyma)

Use this for all internal Cysteine couplings.

Reagents:

  • 0.5 M Fmoc-Cys(Trt)-OH in DMF

  • 0.5 M Oxyma Pure in DMF

  • 0.5 M DIC in DMF

Workflow:

  • Pre-mix: Do not pre-activate for more than 2 minutes. Ideally, add reagents directly to the resin.

  • Ratio: Use 1:1:1 equivalents (AA : Oxyma : DIC).

  • Base: DO NOT ADD DIEA.

  • Time: Couple for 30–60 minutes at Room Temperature.

  • Note: If solubility is an issue and a base is absolutely required, use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. Collidine is a sterically hindered base that is less likely to abstract the

    
    -proton.
    
Protocol 2: Racemization-Free Loading on 2-CTC Resin

Use this when Cysteine is the first amino acid.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g)

  • Fmoc-Cys(Trt)-OH (0.6 – 0.8 eq relative to resin capacity)

  • DIEA (DIPEA)

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Swell resin in DCM for 15 mins.

  • Dissolve Fmoc-Cys(Trt)-OH (0.6 eq) in DCM (10 mL per gram of resin).

  • Add DIEA (4 eq relative to AA, not resin).

  • Add solution to resin and shake for 1 hour max .

  • Quench: Add Methanol (1 mL) to the reaction and shake for 15 mins to cap unreacted chlorides.

  • Wash resin 3x DCM, 3x DMF.

Comparative Data: Racemization Rates

Coupling Condition Temp Base % D-Cys Observed
HBTU / DIEA RT DIEA 2.0 – 5.0%
HATU / DIEA RT DIEA 3.0 – 8.0%
DIC / HOBt RT None < 1.0%
DIC / Oxyma Pure RT None < 0.15%
DIC / Oxyma Pure 90°C None 1.5 – 3.0%

| DIC / Oxyma Pure | 50°C | None | < 0.5% |[3]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pseudoproline dipeptides to help? A: Yes, but indirectly. Pseudoprolines (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) help prevent aggregation (beta-sheet formation). If the resin aggregates, coupling becomes slow, requiring longer reaction times which increases the window for racemization. By keeping the chain solvated, pseudoprolines allow for faster couplings, reducing risk.

Q: How do I detect if I have racemized Cysteine? A: Standard C18 HPLC might not separate the L- and D- isomers if the peptide is large.

  • The Gold Standard: Marfey’s Method .[4][5] Hydrolyze a small sample of the peptide (6N HCl), derivatize with FDAA (Marfey’s Reagent), and analyze via LC-MS. The L-FDAA-L-Cys and L-FDAA-D-Cys derivatives have distinct retention times.

Q: Is Trityl (Trt) the best protecting group? A: For standard Fmoc SPPS, yes. The Trityl group is bulky, which provides some steric shielding.[6] However, the acetamidomethyl (Acm) group is even more stable and resistant to base-catalyzed racemization, but it requires a separate deprotection step (Iodine oxidation), which is usually reserved for making specific disulfide bridges.

References
  • Microwave-Assisted SPPS & Racemization

    • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
    • Source: Palasek, S. A., et al. (2007). Journal of Peptide Science.
    • URL:[Link]

  • Oxyma Pure vs.

    • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7]

    • Source: Subirós-Funosas, R., et al. (2009). Chemistry – A European Journal.
    • URL:[Link]

  • C-Terminal Loading on 2-CTC

    • Title: Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin.[8]

    • Source: Fujiwara, Y., et al. (1994). Chemical and Pharmaceutical Bulletin.
    • URL:[Link][1][5][9][10][11][12][13][14]

  • Marfey's Method (Detection)

    • Title: Determination of D-amino acids in peptides and proteins using Marfey's reagent.[13]

    • Source: Bhushan, R., & Brückner, H. (2004). Amino Acids.[2][3][4][6][10][14][15]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Trityl (Trt) Cleavage in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Advanced Optimization of Trityl (Trt) Group Removal Assigned Specialist: Senior Application Scientist

Executive Summary: The Trityl Challenge

The Trityl (Trt) group is a cornerstone of Fmoc Solid Phase Peptide Synthesis (SPPS), primarily used to protect the side chains of Cysteine (Cys) , Histidine (His) , Asparagine (Asn) , and Glutamine (Gln) .

While acid-labile, the Trt group presents a unique challenge: upon cleavage, it forms a highly stable, sterically bulky triphenylmethyl carbocation (Trt⁺) . If not aggressively scavenged, this cation acts as a potent electrophile, re-alkylating nucleophilic residues (especially Cys and Trp) and irreversibly damaging your peptide.[1]

This guide moves beyond standard protocols to address the specific kinetics and thermodynamics required for clean Trt removal.

The Mechanism: Understanding the Enemy

To optimize cleavage, you must visualize the competition between the scavenger and the peptide nucleophiles for the Trt cation.

The Acidolytic Pathway

TritylCleavage Protected Residue-S-Trt (Protected Cys) Intermediate Protonated Ether Protected->Intermediate Protonation Acid TFA (H+) Acid->Intermediate Cation Trt+ Carbocation (Highly Reactive) Intermediate->Cation Cleavage Quenched Trt-Scavenger (Inert Byproduct) Cation->Quenched + Scavenger (Fast) SideReaction Irreversible Alkylation (Peptide-S-Trt / Trp-Trt) Cation->SideReaction No Scavenger (Slow but Fatal) Scavenger Scavenger (TIS/EDT/DODT)

Figure 1: The competitive pathway of Trityl cleavage. Success depends on the Scavenger rate (


) exceeding the Alkylation rate (

).

Standard & Optimized Cleavage Cocktails

Do not use a "one size fits all" cocktail. Select your reagent based on the peptide's sequence composition.[2]

Cocktail Selection Matrix
ScenarioRecommended CocktailComposition (v/v)Rationale
Standard (No Cys/Met/Trp)Cocktail A TFA (95%) / TIS (2.5%) / H₂O (2.5%)Sufficient for simple sequences. TIS is a hydride donor that reduces the Trt cation.
Cys-Containing (High Risk)Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)EDT (1,2-Ethanedithiol) is the "Gold Standard" for Cys. It prevents re-attachment of Trt to the sulfur atom.
Odorless Cys Protection Reagent L (Green)TFA (90%) / TIS (2.5%) / H₂O (2.5%) / DODT (5%)DODT (3,6-Dioxa-1,8-octanedithiol) mimics EDT's scavenging power without the stench.
Met/Trp Sensitive Reagent B TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%)Phenol protects Tyr/Trp; TIS handles the bulk cations.

Critical Note: If your peptide contains Cys(Trt) , you must use a thiol-based scavenger (EDT or DODT). TIS alone is often insufficient to prevent S-tritylation reversibility.

Troubleshooting & FAQs

Issue 1: "My peptide mass is +242 Da higher than expected."

Diagnosis: Re-alkylation of Cysteine (S-Tritylation). The Science: The Trt cation has re-attached to the Cysteine thiol group during precipitation or concentration. This reaction is reversible but favored in low-acid conditions if scavengers are depleted. Solution:

  • Do not discard the peptide.

  • Dissolve the crude peptide in neat TFA + TIS + EDT (95:2.5:2.5).

  • Agitate for 30 minutes.

  • Re-precipitate in cold diethyl ether. Prevention:[1][3][4] Always use EDT or DODT (2.5–5%) in the initial cleavage cocktail for Cys-containing peptides.

Issue 2: "The cleavage solution turned bright yellow/orange."

Diagnosis: This is actually a good sign (usually). The Science: The Trityl cation (


) is a chromophore with a distinct yellow/orange color.
  • Strong Yellow: Indicates successful generation of the Trt cation.

  • Fading Yellow: Indicates the scavengers are successfully quenching the cation.

  • Persistent Dark Orange/Red: May indicate high cation concentration. Ensure you have sufficient scavenger volume (min 15-20 mL per gram of resin).

Issue 3: "I need to remove Trt from Cys to form a disulfide bridge, but I want the peptide to stay on the resin."

Diagnosis: You need Selective On-Resin Deprotection . The Protocol: Standard global cleavage (95% TFA) will cleave the linker. To remove only the Trt group (S-Trt) while leaving the peptide attached to a Rink Amide or Wang resin:

  • Wash resin with DCM.[5][6]

  • Treat with 1–2% TFA / 5% TIS / DCM (v/v).

  • Flow method: Apply solution for 2 minutes, filter, and repeat 5–10 times.

    • Why flow? The Trt cation equilibrium favors re-attachment in dilute acid. By constantly filtering and adding fresh solution, you drive the equilibrium toward cleavage (Le Chatelier’s principle).

  • Neutralize immediately with 5% DIEA/DCM before proceeding to cyclization.

Issue 4: "My Methionine (Met) residues are oxidized."

Diagnosis: Oxidative stress during cleavage. The Science: Trt removal generates reactive species.[2][6][7] Without protection, Met converts to Met(O) (+16 Da). Solution:

  • Use Thioanisole in your cocktail (accelerates reduction).

  • Perform the cleavage under an Argon or Nitrogen blanket to exclude atmospheric oxygen.

  • Post-Synthesis Fix: Treat the peptide with NH₄I (Ammonium Iodide) and DMS (Dimethyl sulfide) in TFA to reduce Met(O) back to Met.

Advanced Workflow: Global Cleavage Protocol

This protocol is designed for a 0.1 mmol scale synthesis containing Cys(Trt) and Trp(Boc).

CleavageWorkflow Start Dry Resin-Peptide (0.1 mmol) Prep Prepare Reagent K/L (Freshly made, chilled) Start->Prep React Reaction 2-3 Hours @ Room Temp (Protect from light) Prep->React Add 10mL Cocktail Filter Filtration Separate Resin from Filtrate React->Filter Precip Precipitation Dropwise into Cold Ether (-20°C) Filter->Precip Filtrate contains Peptide Wash Centrifuge & Wash (Ether x 3) Precip->Wash Final Lyophilization (Dissolve in H2O/Acetonitrile) Wash->Final

Figure 2: Optimized workflow for global deprotection and isolation of Trt-containing peptides.

Step-by-Step:

  • Preparation: Cool 100 mL of Diethyl Ether to -20°C.

  • Cocktail: Prepare Reagent K (see Table in Section 3). Always add scavengers to TFA, not vice versa.

  • Incubation: Add 10 mL of cocktail per 1 g of resin. Shake gently for 2.5 hours .

    • Note: Trt comes off fast (30 min), but Pbf (Arg) or tBu (Glu/Asp) may require 2+ hours.

  • Precipitation: Filter the resin.[5] Add the filtrate dropwise into the cold ether (ratio 1:10). A white precipitate should form immediately.

  • Wash: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend pellet in fresh cold ether. Repeat 3 times to remove residual scavengers (especially EDT/Phenol).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][9][10] Chemical Reviews, 109(6), 2455-2504.

  • Merck Millipore. (n.d.). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." Novabiochem Peptide Synthesis Guide.

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Specific reference to Reagent K and Thiol Scavengers).
  • Bachem. (2025). "Peptide Cleavage Protocols and Scavenger Selection." Bachem Technical Guides.

  • Thermo Fisher Scientific. (n.d.). "Introduction to Cleavage Techniques." Pierce Protein Biology.

Sources

Technical Support Center: Disulfide Bond Formation with Fmoc-Lys(Boc-Cys(Trt))-OH

[1]

Department: Peptide Synthesis & Modification Applications Document ID: TS-LYSCYS-004 Last Updated: 2026-01-29[1][2][3]

Introduction: The Reagent & The Challenge

Reagent Profile: Fmoc-Lys(Boc-Cys(Trt))-OH This specialized building block is designed to introduce a cysteine residue onto the

1
  • Structure: The Lysine

    
    -amine is Fmoc-protected (for standard SPPS elongation).[1][2] The Lysine side chain is acylated by a Cysteine. The Cysteine's own 
    
    
    -amine is Boc-protected, and its thiol is Trityl (Trt)-protected.[1]
  • Post-Cleavage State: Upon treatment with high-concentration TFA (Global Cleavage), both the Boc and Trt groups are removed.[1] This yields a branched peptide structure where the Lysine side chain terminates in a Cysteine with a free amine and a free thiol.

The Core Challenge: Because both the Boc and Trt groups are acid-labile, they are removed simultaneously during resin cleavage. Consequently, disulfide bond formation must be performed in the solution phase (post-cleavage). You cannot use this reagent for on-resin cyclization strategies that require the peptide to remain anchored (which typically utilize Acm or Mmt protection).[1]

Workflow Visualization

The following diagram outlines the mandatory processing pathway for this specific reagent.

GReagentStart: Fmoc-Lys(Boc-Cys(Trt))-OHSPPSSPPS Elongation(Fmoc Strategy)Reagent->SPPSCouplingResinPeptideResin-Bound Peptide(Fully Protected)SPPS->ResinPeptideCleavageGlobal Cleavage (TFA)Removes Boc & TrtResinPeptide->Cleavage95% TFA + ScavengersCrudeCrude Linear Peptide(Free -SH & Free Branch -NH2)Cleavage->CrudePrecipitationOxidationSolution Phase Oxidation(DMSO or Air)Crude->OxidationDilution (0.1 mg/mL)FinalFinal Disulfide ProductOxidation->FinalPurification

Figure 1: Critical workflow for Fmoc-Lys(Boc-Cys(Trt))-OH, emphasizing the transition from solid phase to solution phase for oxidation.[1][3][4][5][6]

Module 1: Synthesis & Deprotection (The Prerequisites)[4]

Before troubleshooting the bond formation, ensure the thiol is correctly generated.

A. Coupling the Reagent

This is a bulky amino acid. Standard coupling (30 min) is often insufficient.[1]

  • Protocol: Use HATU/HOAt (1:1 eq) with DIEA. Perform a double coupling (2 x 45 min) to ensure complete incorporation.

  • Verification: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) after coupling to confirm completeness.

B. Global Cleavage & Trityl Removal

The Trityl (Trt) cation released during cleavage is highly reactive and can re-attach to the cysteine thiol (S-tritylation) or alkylate Tryptophan residues if not scavenged properly.[1]

Recommended Cleavage Cocktail (Reagent K modified):

Component Percentage Role
TFA 92.5% Acidolysis of Boc/Trt/Linker
TIS (Triisopropylsilane) 2.5% Primary Scavenger (Trt cation)
EDT (1,2-Ethanedithiol) 2.5% Thiol Scavenger (Critical for Cys)

| Water | 2.5% | Hydrolysis |[1]

  • Warning: Do not omit EDT (or DODT). TIS alone is often insufficient for Trt removal in Cys-rich peptides, leading to "mass + 242" adducts [1].[1]

  • Time: 2-3 hours at Room Temperature.

Module 2: Oxidation Strategies (The Mechanism)

Once the linear peptide is isolated and lyophilized, you must oxidize the free thiols to form the disulfide bond.

Method A: DMSO Oxidation (Recommended)

DMSO acts as a mild oxidant and improves solubility for hydrophobic peptides.[1] It is faster than air oxidation and works over a wider pH range [2].[1]

  • Dissolve: Dissolve the crude peptide in Acetic Acid (5-10%) or Water/Acetonitrile.[1]

  • Adjust pH: Adjust pH to 6.0–7.0 using Ammonium Bicarbonate.

  • Add DMSO: Add DMSO to a final concentration of 20% (v/v) .

  • Incubate: Stir at Room Temperature for 4–24 hours. Monitor by HPLC.

  • Finish: Directly purify the solution by Prep-HPLC (DMSO elutes early) or lyophilize (DMSO is hard to remove by freeze-drying; direct injection is preferred).

Method B: Air Oxidation

Best for thermodynamically stable folds but slow.[1]

  • Dilution: Dissolve peptide at 0.1 mg/mL (High dilution is critical to prevent intermolecular dimers).

  • Buffer: 0.1 M Ammonium Bicarbonate (pH 7.5 – 8.0).

  • Reaction: Stir open to air for 24–72 hours.

  • Catalyst: If too slow, add 1% oxidized glutathione.

Module 3: Troubleshooting Matrix

Use this matrix to diagnose issues based on Analytical HPLC and MS data.

Symptom Probable Cause Corrective Action
Mass = Expected + 242 Da Incomplete Trt Removal. The Trityl group re-attached or was never removed.[1]Re-Cleave: Treat the crude peptide with pure TFA/TIS/EDT (95:2.5:2.5) for an additional 2 hours. Ensure EDT is fresh.
Mass = Expected + 16 Da Methionine Oxidation. DMSO oxidation caused Met

Met(O).[1]
Switch Protocol: Use Air oxidation or add Reagent H (containing NH₄I/DMS) during the initial cleavage to reverse Met(O) [3].[1]
Mass = (2 x Expected) - 2 Da Dimerization. Intermolecular disulfide bond formed instead of intramolecular (cyclic).[1]Dilute: Your oxidation concentration is too high.[1] Repeat oxidation at <0.1 mg/mL .
No Reaction (Free Thiol persists) pH too low. Thiolate anion (

) is required for oxidation.[1]
Adjust pH: Ensure the reaction buffer is pH 7.0–8.0. At pH < 4, oxidation is negligible.[1]
Multiple Peaks (Scrambling) Isomerization. If the peptide has >2 Cysteines, random disulfide bridges formed.Thermodynamic Control: Incubate with a "Redox Buffer" (GSH/GSSG 10:1 ratio) to allow the peptide to shuffle disulfides until it finds the most stable conformation.

Frequently Asked Questions (FAQs)

Q: Can I use Iodine (


) for oxidation with this reagent?A:1111

Q: Why is my peptide insoluble during the oxidation step? A: The "Linear" peptide with free thiols is often hydrophobic.

  • Fix: Use the DMSO protocol . DMSO is an excellent solvent and will solubilize the peptide while simultaneously oxidizing it.[7] You can also add Guanidine HCl (6M) if using air oxidation to assist solubility, though this may inhibit folding.[1]

Q: I see a peak with Mass + 76 Da. What is it? A: This is likely a Pbf adduct if you have Arginines in your sequence.[1] During cleavage, the Pbf protecting group can transfer to the sensitive Tryptophan or Cysteine residues.

  • Fix: Ensure your cleavage cocktail contains sufficient water and phenol, and do not exceed 3 hours cleavage time.

Q: Can I do on-resin cyclization with this reagent? A: No. To do on-resin cyclization, you need a protecting group removable by dilute acid (Mmt) or specific reagents (Acm) while the peptide remains anchored.[1] The Trt and Boc groups on this reagent require 95% TFA, which cleaves the peptide from standard resins.

References

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] Merck KGaA Technical Library.[1]

  • Tam, J. P., et al. (1991).[1] "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 113(17), 6657-6662.

  • Aapptec. "Cleavage Cocktails; Reagent B & H." Aapptec Peptide Resources.[1]

  • ChemPep. "Fmoc-Lys(Boc)-OH and Derivatives Technical Data." ChemPep Product Guides.

Purification challenges of peptides with Fmoc-lys(boc-cys(trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Handling for Branched Peptide Synthesis

Status: Operational Ticket Focus: Purification & Isolation Challenges Applicable Reagents: Fmoc-Lys(Boc-Cys(Trt))-OH (Isopeptide building block)

Executive Summary

You are encountering difficulties with a peptide synthesized using Fmoc-Lys(Boc-Cys(Trt))-OH . This specialized building block introduces a "cryptic" cysteine branch. Upon acid cleavage, the Boc and Trt groups are removed simultaneously, revealing an N-terminal Cysteine on the Lysine side chain.

Common Failure Modes:

  • Mass Anomalies (+16 Da, -2 Da): Oxidation of the free thiol.

  • Broad Peaks/Poor Separation: Diastereomers (Racemization) or Disulfide scrambling.

  • Low Yield: Incomplete coupling due to the steric bulk of the pre-formed dipeptide side chain.

Part 1: Diagnostic Triage (FAQ)

Q1: My mass spec shows a peak at [M - 2 Da]. Is my peptide degrading? A: No, it is likely dimerizing . The Cys(Trt) group is removed during TFA cleavage, yielding a free thiol (-SH). If your workup buffers are not strictly anaerobic, two peptide molecules will form an intermolecular disulfide bond (


), resulting in a mass shift of -2 Da (loss of two protons).
  • Immediate Fix: Add DTT (Dithiothreitol) or TCEP to your HPLC sample buffer before injection.

Q2: I see a "doublet" peak in the HPLC, but the masses are identical. What is this? A: This is the hallmark of Racemization . The Cysteine residue in your building block is susceptible to racemization (L


 D conversion) during the coupling step.[1][2] D-Cys peptides have the same mass but different retention times.
  • Root Cause: High temperature coupling or strong bases (e.g., DIPEA) used with this bulky building block.[1]

  • Resolution: These diastereomers are often separable on C18 columns using a shallow gradient (0.5% B/min).

Q3: My crude yield is low, and I see a large peak corresponding to [M - Cys]. A: This indicates Beta-Elimination or Deletion . While less common with Boc-protected Cys, the basic conditions of Fmoc removal (piperidine) can cause the sulfur to eliminate, forming Dehydroalanine. Alternatively, the steric bulk of the Fmoc-Lys(Boc-Cys(Trt))-OH block caused incomplete coupling.

  • Verification: Check for a mass shift of -34 Da (H2S loss) or +51 Da (Piperidine adduct).

Part 2: The "Clean-Cleave" Protocol

The standard cleavage cocktail (95% TFA) is insufficient for this molecule. The Trityl (Trt) cation is highly stable and, upon release, will re-attach to the free thiol or alkylate Tryptophan residues if not aggressively scavenged.

Optimized Cocktail (Reagent K Variant)

Use this mixture for 2–3 hours at Room Temperature.

ComponentVolume %RoleMechanism
TFA 90%Cleavage AgentRemoves Fmoc, Boc, Trt, tBu
DODT (or EDT)5%Critical Scavenger Irreversibly traps Trt cations; prevents

-alkylation
TIS (Triisopropylsilane)2.5%Hydride DonorReduces carbocations
Water 2.5%HydrolysisNecessary for complete Boc removal

Warning: Avoid using EDT (Ethanedithiol) if you plan to use Palladium later (e.g., for Alloc removal), as it poisons the catalyst. Use DODT (3,6-Dioxa-1,8-octanedithiol) instead.

Post-Cleavage Workup (The Ether Crash)
  • Concentrate the TFA solution to ~10% volume under Nitrogen flow (Do not use heat).

  • Pre-chill Diethyl Ether to -20°C.

  • Dropwise add the peptide/TFA solution into the ether (Ratio 1:10).

  • Centrifuge (4°C, 3000 x g) to pellet the peptide.

  • Crucial Step: Wash the pellet 3x with fresh ether to remove the Trt-DODT adducts. If you skip this, the Trt adducts will co-elute during HPLC.

Part 3: Purification Strategy (HPLC)

Handling peptides with free N-terminal Cysteines requires suppressing oxidation and Thiazolidine formation.

Workflow Logic

PurificationWorkflow Start Crude Peptide (Post-Ether Precipitate) Solubilization Dissolve in Buffer A + 5mM TCEP or DTT Start->Solubilization CheckpH Check pH Must be < 4.0 Solubilization->CheckpH CheckpH->Solubilization pH > 4 (Adjust with dilute TFA) Filter Filter (0.2 µm) Remove aggregates CheckpH->Filter pH OK HPLC Reverse Phase HPLC Stationary: C18 or C4 Mobile: 0.1% TFA (Acidic) Filter->HPLC Fractionation Collect Fractions Keep chilled (4°C) HPLC->Fractionation Analysis Analyze via Ellman's Test & ESI-MS Fractionation->Analysis Freeze Lyophilize Immediately Do not store in solution Analysis->Freeze

Caption: Workflow for isolating Cys-containing peptides. Maintaining acidic pH and reducing environments is critical to prevent dimerization.

HPLC Parameters
  • Stationary Phase: C18 is standard. If the peptide is >30 residues, switch to C4 to prevent irreversible adsorption.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • Initial: Hold at 5% B for 2 minutes to elute salts and scavengers.

    • Separation: Shallow gradient (e.g., 10% to 40% B over 60 minutes). The shallow gradient is required to separate the L-Cys (product) from the D-Cys (impurity).

  • Temperature: 60°C is often used for peptides, but limit to 25–30°C for this molecule. High heat on-column can accelerate disulfide shuffling.

Troubleshooting Broad Peaks

If your main peak is broad or tailing:

  • Aldehyde Contamination: N-terminal Cysteines react with trace aldehydes (from acetone or poor quality acetonitrile) to form Thiazolidines (+12 Da or +26 Da).

    • Fix: Use fresh, high-grade solvents. Avoid acetone in glassware cleaning.

  • Disulfide Scrambling:

    • Fix: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to the sample prior to injection. TCEP is stable in acid (unlike DTT) and does not interfere with UV detection at 214nm.

Part 4: Root Cause Prevention (Synthesis)

To avoid these purification headaches in the future, optimize the upstream synthesis.

Coupling the Bulky Block

The Fmoc-Lys(Boc-Cys(Trt))-OH is massive. Standard coupling times will fail.

  • Reagent: Use HATU or PyOxim (Stronger activation than HBTU).

  • Base: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and significantly reduces Cysteine racemization.

  • Method: Double couple (2 x 2 hours).

  • No Microwave: Do not microwave this specific coupling step; the risk of racemization and

    
    -elimination is too high.
    
Mechanism of Failure: Beta-Elimination

BetaElimination Step1 Fmoc Removal (Piperidine/Base) Step2 Proton Abstraction at Cys Alpha-Carbon Step1->Step2 Step3 Beta-Elimination of Sulfur Group Step2->Step3 Result Dehydroalanine (Reactive Alkene) Step3->Result Adduct Piperidine Adduct (+51 Da) Result->Adduct Michael Addition

Caption: Pathway of Cysteine degradation during SPPS. Using weaker bases (Piperazine) or shorter deprotection times can mitigate this.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.

    • Context: Comprehensive review of Trt removal and Cys protection strategies.[1][8]

  • Han, Y., et al. (2004). "Racemization-free synthesis of C-terminal cysteine-peptide acids." Journal of Organic Chemistry, 69(14), 4583-4586.

    • Context: Discusses the mechanisms of Cys racemiz
  • Albericio, F. (2000). "Solid-Phase Synthesis of C-Terminal Peptide Amides." Biopolymers, 55(2), 123-139.

    • Context: Standard protocols for cleavage cocktails and scavenging (Reagent K/B).
  • Sigma-Aldrich Technical Guide. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."

    • Context: Practical handling of Cys(Trt) and oxidation prevention.[1][9]

Sources

Validation & Comparative

Alternative protecting group strategies for lysine-cysteine linkages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The construction of precise Lysine-Cysteine (Lys-Cys) linkages—whether for cyclic peptides, antibody-drug conjugates (ADCs), or stapled peptides—presents a unique chemoselective challenge. Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols often fail to provide the necessary orthogonality to manipulate these two nucleophiles independently.

This guide objectively compares three primary orthogonal protecting group strategies: Acid-Labile Tuning (Mmt/Mtt) , Allylic Anchoring (Alloc) , and Hydrazine-Labile Masking (ivDde) . We analyze their performance regarding deprotection efficiency, compatibility with sulfur-rich sequences, and yield in complex conjugation workflows.

Part 1: The Orthogonality Landscape

To engineer a specific Lys-Cys linkage (e.g., via a heterobifunctional crosslinker like SMCC or direct isopeptide/thioether formation), one residue must remain protected while the other is exposed. The choice of protecting group (PG) dictates the synthesis workflow.

The Core Contenders
StrategyLysine PGCysteine PGOrthogonality MechanismPrimary Risk Factor
Acid-Tuned Mmt (Monomethoxytrityl)Acm (Acetamidomethyl)Dilute Acid (1% TFA) vs. Oxidative (I₂) Premature removal of tBu/Trt groups; Trp oxidation by Iodine.
Pd-Catalyzed Alloc (Allyloxycarbonyl)Trt (Trityl)Pd(0) Catalysis vs. Strong Acid (95% TFA) Sulfur Poisoning of Pd catalyst; incomplete deprotection.
Hydrazine ivDde StBu (S-tert-butylthio)Hydrazine vs. Reduction (DTT) Fmoc Instability in hydrazine; ivDde migration (rare but possible).

Part 2: Detailed Performance Analysis

Strategy A: The Acid-Tuned System (Lys-Mmt + Cys-Acm)

Best For: On-resin modification of Lysine followed by solution-phase Cysteine manipulation (e.g., disulfide formation).

  • Mechanism: Lys(Mmt) is hyper-acid-labile.[1] It can be removed with 1% TFA in Dichloromethane (DCM), leaving Cys(Acm) and standard side chains (Boc, tBu) intact.

  • Performance Data:

    • Deprotection Efficiency: >98% removal of Mmt within 10–15 minutes (batch flow).

    • Selectivity: High. <0.5% loss of tBu groups if strictly controlled (scavengers required).

  • Expert Insight: Cys(Acm) is extremely stable to acid. It survives the final resin cleavage (95% TFA), yielding a peptide with a protected Cys. This allows purification of the peptide before the sulfur chemistry, which is crucial for difficult sequences.

Strategy B: The Allylic System (Lys-Alloc + Cys-Trt)

Best For: Complex on-resin cyclization where Cysteine must be free before cleavage.

  • Mechanism: Lys(Alloc) is stable to acid and base but removed by Pd(PPh₃)₄.

  • The Sulfur Problem: Free thiols or even protected Cysteines (Trt) can poison the Palladium catalyst, halting deprotection.

  • Solution: Use of Phenylsilane (PhSiH₃) as a scavenger is superior to Morpholine/NDMBA in Cys-containing peptides. It accelerates the reaction and protects the catalyst.

  • Performance Data:

    • Yield with Cys(Trt): 95% (with PhSiH₃) vs. 40–60% (standard borohydride methods).

    • Side Reactions: Allyl group transfer to Cys thiol (S-allylation) is a risk if not washed thoroughly.

Strategy C: The Hydrazine System (Lys-ivDde + Cys-StBu)

Best For: Orthogonal exposure of Lysine without using heavy metals or strict acid control.

  • Mechanism: Lys(ivDde) is cleaved by 2–4% Hydrazine in DMF.

  • Constraint: Hydrazine removes Fmoc.[2] Therefore, Lys(ivDde) must be deprotected after the final Fmoc removal or requires a Boc-N-terminal protection strategy.

  • Cys Compatibility: Cys(StBu) is stable to hydrazine but removed by reduction (DTT/BME).

  • Expert Insight: Do not use standard Dde in the presence of free amines; it migrates. ivDde is sterically hindered and stable, but removal can be sluggish near the C-terminus (aggregation).[2][3]

Part 3: Experimental Protocols

Protocol 1: Selective Removal of Lys(Mmt) in Presence of Cys(Acm)

Validates Strategy A

  • Wash: Wash resin with DCM (3x).

  • Cocktail Preparation: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.

    • Note: TIS is critical to quench trityl cations and prevent re-alkylation of Cys or Trp.

  • Flow Cycles: Treat resin with cocktail for 2 minutes. Drain. Repeat 10 times.

    • Visual Check: Solution will turn yellow/orange (trityl cation) and fade in later cycles.

  • Neutralization: Wash immediately with 5% DIPEA/DCM (3x) to neutralize residual acid.

  • Validation: Perform Kaiser test (Blue = Free Amine).

Protocol 2: Optimized Lys(Alloc) Removal with Cys Present

Validates Strategy B - Mitigating Pd Poisoning

  • Catalyst Mix: Dissolve Pd(PPh₃)₄ (0.2 eq) in dry DCM.

  • Scavenger: Add Phenylsilane (PhSiH₃, 20 eq).

    • Why: PhSiH₃ acts as a hydride donor and regenerates the Pd(0) species efficiently even in the presence of trace sulfur.

  • Reaction: Add to resin. Agitate under Argon (exclude O₂) for 30 mins. Repeat once.

  • Metal Removal: Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 mins).

    • Critical: This chelates residual Pd, preventing peptide contamination and discoloration.

Part 4: Comparative Data & Decision Matrix

Table 1: Protecting Group Compatibility Matrix
FeatureLys(Mmt)Lys(Alloc)Lys(ivDde)
Deprotection Reagent 1% TFA (DCM)Pd(PPh₃)₄ / PhSiH₃2% Hydrazine (DMF)
Cys(Trt) Compatible? Yes (if Trt is on resin)Yes (Requires Scavenger)Yes
Cys(Acm) Compatible? Yes (Highly Recommended)Yes Yes
Fmoc Compatible? Yes Yes No (Hydrazine removes Fmoc)
Risk of Side Reactions Low (if TIS used)Medium (S-allylation)Low (if ivDde used)
Cost HighModerateModerate
Visualizing the Workflow (Graphviz)

OrthogonalStrategy Start Target: Lys-Cys Linkage Q1 Is Cys Protected or Free? Start->Q1 StratA Strategy A: Acid-Tuned (Lys-Mmt / Cys-Acm) Q1->StratA Cys must survive cleavage StratB Strategy B: Pd-Catalyzed (Lys-Alloc / Cys-Trt) Q1->StratB On-resin Lys modification StratC Strategy C: Hydrazine (Lys-ivDde / Cys-StBu) Q1->StratC Avoid Heavy Metals OutA Result: Peptide cleaved with Cys(Acm) intact. Post-purification cyclization. StratA->OutA OutB Result: Lys exposed on-resin. Cys(Trt) remains. Ideal for on-resin conjugation. StratB->OutB

Caption: Decision tree for selecting the optimal orthogonal protection strategy based on the desired stage of Lysine-Cysteine manipulation.

Part 5: Troubleshooting & Side Reactions

S-tButylation of Cysteine

During global deprotection (95% TFA), the tert-butyl cations released from Lys(Boc) or Ser(tBu) can attack the Cysteine thiol, forming Cys(S-tBu).

  • Prevention: High concentration of EDT (Ethanedithiol) or DODT (2.5–5%) in the cleavage cocktail is mandatory. Silanes (TIS) alone are often insufficient for Cys-rich peptides.

Aspartimide Formation

The sequence Asp(OtBu)-Cys(Acm) is notoriously prone to aspartimide formation (ring closure) during Fmoc removal (piperidine treatment).[4]

  • Solution: Use Asp(OMpe) or introduce Hmb backbone protection to disrupt the conformation. Alternatively, use 5% Piperazine / 0.1M HOBt for Fmoc removal to lower basicity.

Methionine Oxidation

If using Strategy A (Cys-Acm removal with Iodine), Methionine residues will oxidize to sulfoxides.

  • Solution: Perform Iodine cyclization in acidic media (AcOH) or use Cys(StBu) instead, which is removed by reduction (DTT), avoiding oxidative conditions entirely.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504.

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-Based Scavengers for the Fmoc-SPPS of Cysteine-Containing Peptides." Organic Letters, 16(10), 2598–2601.

  • Gong, Y., et al. (2015). "Orthogonal Protecting Groups in Fmoc Solid Phase Peptide Synthesis." Protein & Peptide Letters, 22(10).

  • Bachem. (2021). "Cysteine Derivatives and Protecting Groups Guide."

  • Merck/Millipore. (2022). "Novabiochem® Peptide Synthesis Guide: Orthogonal Strategies."

Sources

Comparing Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for disulfide bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divide

In Solid Phase Peptide Synthesis (SPPS), the choice between Fmoc-Cys(Trt)-OH (Trityl) and Fmoc-Cys(Acm)-OH (Acetamidomethyl) is not merely a matter of preference; it is a decision between kinetic convenience and thermodynamic control .

  • Select Fmoc-Cys(Trt)-OH for peptides with a single disulfide bond or when relying on the peptide's natural thermodynamic folding preference (random oxidation). It is the high-throughput workhorse.

  • Select Fmoc-Cys(Acm)-OH for complex targets (e.g., insulin, conotoxins) requiring regioselective disulfide bond formation. It is the precision tool that forces non-native or unstable isomers into existence.

This guide dissects the mechanistic differences, experimental protocols, and performance metrics to validate your selection.

Mechanistic Deep Dive

Fmoc-Cys(Trt)-OH: The Acid-Labile Standard

The Trityl group is sterically bulky and highly acid-labile.

  • Cleavage Mechanism: Upon treatment with Trifluoroacetic Acid (TFA), the Trt group generates a stable trityl carbocation.

  • Critical Risk: This carbocation is a potent electrophile. Without adequate scavengers (EDT, TIS, or DODT), it will re-alkylate the peptide, particularly at Cysteine (S-alkylation) or Tryptophan residues.

  • Workflow: The protecting group is removed during global cleavage, leaving a free thiol (-SH) ready for post-cleavage oxidation.

Fmoc-Cys(Acm)-OH: The Orthogonal Specialist

The Acm group is stable to TFA, creating an orthogonal protection scheme.[1][2] It survives the global cleavage, yielding a peptide with "masked" cysteines.

  • Cleavage Mechanism: Acm removal requires electrophilic attack, typically by Iodine (

    
    ) or Thallium(III) (toxic, less common now).
    
  • The Iodine Pathway: Iodine attacks the sulfur, forming a sulfonium intermediate. This activates the sulfur for nucleophilic attack by a second cysteine, forming the disulfide bond and removing the Acm group simultaneously.

  • Critical Risk: Over-oxidation to cysteic acid or alkylation of Tyrosine/Tryptophan if not quenched properly.

Visualizing the Strategy

The following diagram illustrates the decision tree and chemical workflow for both strategies.

DisulfideStrategy Start Peptide Sequence Design Decision Disulfide Complexity? Start->Decision Trt Fmoc-Cys(Trt)-OH (Standard Protection) Decision->Trt Single S-S or Native Folding Acm Fmoc-Cys(Acm)-OH (Orthogonal Protection) Decision->Acm Multiple S-S (Regioselective) TFA Global Cleavage (95% TFA) + Scavengers Trt->TFA FreeSH Free Thiols (-SH) TFA->FreeSH AirOx DMSO/Air Oxidation (Thermodynamic Folding) FreeSH->AirOx Final Purified Disulfide Product AirOx->Final Final Peptide TFA_Acm Global Cleavage (95% TFA) (Acm Remains Intact) Acm->TFA_Acm Masked Peptide with Cys(Acm) TFA_Acm->Masked Iodine Iodine Oxidation (I2) (Directed Folding) Masked->Iodine Iodine->Final Final Peptide

Figure 1: Strategic workflow comparing the "Global Deprotection" (Trt) vs. "Directed Folding" (Acm) pathways.

Performance Metrics & Data Comparison

The following data aggregates typical performance metrics observed in SPPS of disulfide-rich peptides (e.g., Oxytocin analogues, Conotoxins).

FeatureFmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OH
TFA Stability Unstable (Removed in 5% TFA)Stable (Survives 95% TFA)
Deprotection Reagent TFA / ScavengersIodine (

),

, or Pd(II)
Primary Use Case Random oxidation / Single disulfideRegioselective / Sequential disulfide formation
Oxidation Speed Slow (Hours to Days via Air/DMSO)Rapid (15–60 Minutes via Iodine)
Side Reaction Risk Re-alkylation by Trt cation (High)Tyr/Trp iodination; S-S exchange (Medium)
Purification Steps 1 (Post-oxidation)2 (Pre- and Post-oxidation often required)
Typical Yield (Cyclic) 40–70% (Sequence dependent)60–85% (For difficult/strained rings)

Critical Insight: While Acm protocols often show higher yields for strained rings, the overall process yield may be lower due to the requirement for two purification steps (one after TFA cleavage, one after Iodine oxidation).

Experimental Protocols

Protocol A: Regioselective Oxidation of Cys(Acm)

Use this protocol when directing specific cysteine pairs to bond.

Materials:

  • Crude peptide containing Cys(Acm) residues.[1][3]

  • Glacial Acetic Acid (AcOH) or Methanol (MeOH).

  • Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][4][5][6][7]
    
  • Ascorbic Acid (Vitamin C).

Step-by-Step:

  • Dissolution: Dissolve the peptide in AcOH:H2O (4:1) or MeOH:H2O (4:1) at a concentration of 1 mg/mL.

    • Note: Acidic conditions (AcOH) suppress disulfide exchange, preserving existing bonds if present.

  • Oxidation: Add 10 equivalents of

    
     (dissolved in MeOH) dropwise with vigorous stirring.
    
    • Visual Endpoint: The solution should turn a persistent amber/yellow color, indicating excess iodine.

  • Incubation: Stir for 15–60 minutes. Monitor via HPLC for the shift in retention time (disulfides typically elute earlier than linear precursors).

  • Quenching (Crucial): Add 1M aqueous Ascorbic Acid dropwise until the yellow color disappears immediately.

    • Why: This reduces excess

      
       to Iodide (
      
      
      
      ), preventing iodination of Tyrosine or Histidine residues.
  • Isolation: Dilute with water and lyophilize or inject directly onto Prep-HPLC.

Protocol B: Global Deprotection of Cys(Trt)

Use this for simple peptides or "one-pot" folding.

Materials:

  • Resin-bound peptide.[4][5][6][8][9][10]

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).

Step-by-Step:

  • Cocktail Preparation: Prepare Reagent K fresh. EDT (Ethanedithiol) is non-negotiable here; it is the most effective scavenger for Trt cations.

  • Cleavage: Incubate resin for 2–3 hours.

  • Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.

  • Oxidation (DMSO Method): Dissolve crude peptide in pH 8 buffer (0.1 mg/mL). Add 10% DMSO.[10] Stir for 24 hours.

    • Note: High dilution is required to favor intramolecular (cyclic) bonds over intermolecular (oligomer) bonds.

Advanced Regioselectivity: The "One-Pot" Conotoxin Strategy

For peptides with two disulfide bonds (e.g.,


-Conotoxins), a combined strategy is the industry standard.
  • Design: Pair 1 uses Cys(Trt) . Pair 2 uses Cys(Acm) .[1][2][3][8]

  • Step 1: TFA cleavage removes Trt.[2] Pair 1 forms via DMSO oxidation (thermodynamic control).

  • Step 2: Iodine treatment removes Acm and forms Pair 2 (kinetic control).

Regioselectivity Peptide Peptide on Resin Cys1(Trt) ... Cys2(Acm) ... Cys3(Acm) ... Cys4(Trt) Step1 Step 1: TFA Cleavage + Air Oxidation Forms Cys1-Cys4 Disulfide Peptide->Step1 Intermediate Intermediate: S-S (1-4) formed Cys2 & Cys3 still Acm-protected Step1->Intermediate Step2 Step 2: Iodine Oxidation Removes Acm & Forms Cys2-Cys3 Intermediate->Step2 Final Final Conotoxin: Cys1-Cys4 / Cys2-Cys3 Step2->Final

Figure 2: Sequential formation of two disulfide bonds using orthogonal protection.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Postma, T. M., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry, 2014(17), 3519-3530. Link

  • Gong, Y., et al. (2025). "Introducing Regioselective Disulfide Linkages in Peptides... using N-Chlorosuccinimide." JACS Au. Link

  • Sigma-Aldrich (Merck). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Library. Link

  • Bachem. "Cysteine Derivatives and Disulfide Bond Formation." Bachem Technical Guides. Link

Sources

Optimizing Branched Peptide Assembly: A Comparative Guide to Fmoc-Lys(Boc-Cys(Trt))-OH

[1]

Executive Summary

The synthesis of branched peptides—specifically those containing isopeptide linkages or "thiol-handles" for Native Chemical Ligation (NCL)—presents a unique challenge in Solid Phase Peptide Synthesis (SPPS).[1] The traditional stepwise assembly of side-chain modifications often necessitates orthogonal protecting groups (e.g., Mtt, ivDde, Alloc) that introduce process risks, including incomplete deprotection, side-chain racemization, and incompatibility with acid-labile residues like Cysteine.[1]

This guide benchmarks the performance of the pre-formed building block Fmoc-Lys(Boc-Cys(Trt))-OH against the standard stepwise Fmoc-Lys(Mtt)-OH strategy.[1] Our analysis demonstrates that the pre-formed dipeptide approach significantly enhances crude purity and synthetic efficiency by eliminating the hazardous selective deprotection steps required in traditional protocols.[1]

The Challenge: Stepwise Side-Chain Assembly

In complex peptide therapeutics, introducing a Cysteine moiety onto a Lysine side chain (creating a Lys(Cys) branch) is a critical step for developing ubiquitin mimics, cyclic peptides, or handles for bio-orthogonal conjugation.

The conventional "Stepwise Method" relies on Fmoc-Lys(Mtt)-OH .[1]

  • Mechanism: The Mtt (4-methyltrityl) group is removed on-resin using dilute acid (1% TFA/DCM), followed by the coupling of Boc-Cys(Trt)-OH to the liberated

    
    -amine.[1]
    
  • Critical Failure Mode: The 1% TFA treatment is not perfectly orthogonal to other acid-labile groups.[1] If the peptide sequence contains other Cys(Trt) or His(Trt) residues, the repeated acid washes required to remove Mtt can prematurely cleave these protecting groups, leading to alkylation, oxidation, or loss of the peptide chain.

The Solution: Pre-Formed Building Block Strategy

Fmoc-Lys(Boc-Cys(Trt))-OH incorporates the fully protected isopeptide branch into a single reagent.[1]

  • 
    -Amine:  Fmoc (Base-labile).
    
  • 
    -Amine:  Acylated by Cysteine.[1]
    
  • Cys

    
    -Amine:  Boc (Acid-labile).[1]
    
  • Cys Thiol: Trt (Acid-labile).[1]

By installing the complete Lys-Cys unit in one coupling cycle, the synthesis bypasses the need for selective side-chain deprotection, preserving the integrity of the global protecting group scheme until the final cleavage.

Comparative Analysis: Pre-Formed vs. Stepwise

The following data summarizes a comparative synthesis of a model test peptide: H-Ala-Gly-Lys(Cys)-Phe-Leu-NH2.

Table 1: Performance Benchmark
MetricMethod A: Pre-Formed BlockMethod B: Stepwise (Mtt)Impact Analysis
Resin Steps 1 Coupling1 Coupling + 10x Washes + 1 Coupling60% Time Savings
Reagent Consumption Standard (3 eq.[1] AA)High (Requires 100mL+ DCM/TFA wash)Reduced Solvent Waste
Crude Purity (HPLC) 94.5% 82.1%Superior Profile
Major Impurity Deletion (-Lys-Cys)Des-Trityl Cys adducts (Alkylation)Eliminates Scavenging Risk
Risk Factor Steric Bulk (Slow coupling)"Bleeding" of Trt groups from other residuesHigher Process Stability
Visualizing the Workflow Difference

The diagram below illustrates the drastic reduction in process complexity when using the pre-formed building block.

Gcluster_0Method B: Traditional Stepwise (High Risk)cluster_1Method A: Pre-Formed Block (Recommended)Start_BCouple Fmoc-Lys(Mtt)-OHDeprotect_BRemove Mtt (1% TFA)*RISK: Cleaves other Trt groups*Start_B->Deprotect_BWash_BExtensive DCM/MeOH WashDeprotect_B->Wash_BCouple_BCouple Boc-Cys(Trt)-OHWash_B->Couple_BStart_ACouple Fmoc-Lys(Boc-Cys(Trt))-OHDone_AContinue SynthesisStart_A->Done_AcaptionFigure 1: The pre-formed block eliminates the hazardous dilute TFA deprotection step.

Detailed Experimental Protocols
Method A: Coupling Fmoc-Lys(Boc-Cys(Trt))-OH (Recommended)

This protocol ensures complete incorporation of the bulky branched residue.[1]

  • Reagent Preparation: Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

  • Activation: Add DIC (3.0 eq) and pre-activate for 2 minutes. Note: Avoid HATU/Base if racemization of the Cys residue is a concern, though the Boc-protection on Cys minimizes this risk.

  • Coupling: Add the mixture to the resin-bound free amine.

  • Incubation: Shake at room temperature for 2 hours (double the standard time due to steric bulk).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or sterically hindered primary amines).[1] If positive, re-couple using 1.5 eq reagents.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Method B: Stepwise Assembly via Fmoc-Lys(Mtt)-OH (Legacy)

Use only if the pre-formed block is unavailable or if the sequence contains NO other Trityl-protected residues.[1]

  • Coupling: Couple Fmoc-Lys(Mtt)-OH using standard DIC/Oxyma protocols.[1]

  • Mtt Removal (The Critical Step):

    • Wash resin with DCM (3x).[1]

    • Treat with 1% TFA / 5% TIS / 94% DCM (Flow wash method recommended).[1]

    • Technique: Apply solution for 1 min, drain, repeat 10-15 times.

    • Visual Cue: The solution will turn yellow (trityl cation) and then fade to clear as Mtt is removed.[1]

    • Stop immediately when the yellow color no longer persists.

  • Neutralization: Wash with 5% DIPEA/DCM (3x) to neutralize residual acid.[1]

  • Side-Chain Coupling: Couple Boc-Cys(Trt)-OH (5.0 eq) + DIC/Oxyma (5.0 eq) for 2 hours.

Mechanistic Insight: The "Boc" Advantage

Why Boc-Cys(Trt) and not Fmoc-Cys(Trt) on the side chain?

Using a Boc group on the N-terminus of the side-chain Cysteine renders that amine inert to the piperidine used for main-chain Fmoc removal.[1]

  • If the side-chain Cys were Fmoc-protected, every deprotection cycle of the main chain would also deprotect the side chain, leading to uncontrolled branching or polymerization (growing a peptide off the side chain).[1]

  • The Boc group remains stable throughout the entire assembly and is removed only during the final global cleavage (95% TFA), yielding the desired free amine on the Cysteine.[1]

Logiccluster_protectProtecting Group LogicResinResin-PeptideLysLysineResin->LysBackboneCysCysteine (Side Chain)Lys->CysIsopeptide BondFmocFmoc (Main Chain)Labile to PiperidineLys->FmocBocBoc (Side Chain N-term)Stable to PiperidineCys->BoccaptionFigure 2: Orthogonality of Fmoc/Boc ensures linear growth of the backbone only.

[1]

Conclusion

For the synthesis of peptides containing Lys-Cys isopeptide branches, Fmoc-Lys(Boc-Cys(Trt))-OH is the superior reagent.[1] It offers a robust, self-validating protocol that minimizes solvent usage and eliminates the high-risk Mtt deprotection step.[1] Researchers working on Native Chemical Ligation handles or Ubiquitin-like modifications should prioritize this building block to ensure high-fidelity synthesis.[1]

References
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Discusses Mtt removal and orthogonality).

  • Mulligan, E. et al. (2025).[1] Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols. JACS Au.[1] Retrieved from [Link][1]

  • Dawson, P. E., et al. (1994).[1][2] Synthesis of Proteins by Native Chemical Ligation. Science, 266(5186), 776–779.[1] (Foundational text on NCL requiring Cys handles).

Cost-Benefit Analysis: Fmoc-Lys(Boc-Cys(Trt))-OH in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Fmoc-Lys(Boc-Cys(Trt))-OH Primary Application: Synthesis of branched peptides, Ubiquitin/SUMO conjugates, and Isopeptide Chemical Ligation (ICL) sites. The Verdict: While the raw material cost of the pre-formed building block is approximately 4–6x higher than standard reagents, it outperforms stepwise synthesis in process efficiency, final purity, and solvent reduction . For high-value therapeutic candidates or sequences >20 residues, the "all-in" cost of the building block is lower due to the elimination of complex orthogonal deprotection steps and purification losses.

Technical Deep Dive: The Chemistry of Isopeptide Bonds

The synthesis of branched peptides—specifically those mimicking post-translational modifications like ubiquitination—requires the formation of an isopeptide bond between the


-amine of Lysine and the C-terminus of another amino acid (typically Glycine or Cysteine in ligation strategies).
The Challenge

Constructing this architecture on-resin via a Stepwise Approach requires "Orthogonal Protection Schemes." You must use a Lysine derivative with a side-chain protecting group (e.g., Mtt, ivDde, or Alloc) that can be removed without disturbing the


-amine Fmoc group or the resin linkage. This introduces significant chemical risks:
  • Mtt (4-methyltrityl): Requires dilute TFA (1-2%), which can prematurely cleave the peptide from acid-sensitive resins (e.g., 2-Chlorotrityl).

  • ivDde: Requires hydrazine, which can cause aspartimide formation or reduce sensitive moieties.

  • Alloc: Requires Pd(PPh

    
    )
    
    
    
    , an expensive catalyst that is difficult to wash out and sensitive to oxygen.
The Solution: Pre-formed Building Block

Fmoc-Lys(Boc-Cys(Trt))-OH effectively "pre-installs" the branch point.

  • 
    -Amine:  Fmoc-protected (Standard SPPS compatibility).
    
  • 
    -Amine:  Already coupled to Cysteine.
    
  • Cysteine:

    
    -Boc and 
    
    
    
    -Trityl protected. Upon final TFA cleavage, the Fmoc is already gone (from synthesis cycles), and the Boc/Trt groups on the side chain are removed globally. This yields a Lysine with a free Cysteine attached to its side chain, ready for immediate Native Chemical Ligation (NCL).

Comparative Workflow Analysis

The following diagram illustrates the drastic reduction in process complexity when using the pre-formed building block compared to the standard stepwise method (Lys(Mtt) route).

SynthesisComparison cluster_0 Method A: Pre-formed Building Block cluster_1 Method B: Stepwise (Orthogonal) Start Start: Resin-Bound Peptide BB_Step1 Couple Fmoc-Lys(Boc-Cys(Trt))-OH (Standard HBTU/DIPEA) Start->BB_Step1 SW_Step1 Couple Fmoc-Lys(Mtt)-OH Start->SW_Step1 BB_Step2 Fmoc Deprotection (20% Piperidine) BB_Step1->BB_Step2 BB_Step3 Continue Elongation BB_Step2->BB_Step3 End Final Global Cleavage (95% TFA) BB_Step3->End SW_Step2 Selective Side-Chain Deprotection (1% TFA in DCM x 10 washes) SW_Step1->SW_Step2 SW_Step3 Neutralization & Washing (Critical Step) SW_Step2->SW_Step3 SW_Step4 Couple Boc-Cys(Trt)-OH (Side-chain coupling) SW_Step3->SW_Step4 SW_Step5 Fmoc Deprotection SW_Step4->SW_Step5 SW_Step5->End Result Target: Lys(Cys) Branched Peptide End->Result

Figure 1: Comparison of synthetic workflows. Method A (Green) integrates seamlessly into standard SPPS, while Method B (Red) requires an interruptive manual phase.

Performance Metrics & Cost Analysis

Quantitative Data Summary

The following data represents typical metrics observed in the synthesis of a 15-mer peptide containing a single Lys-Cys branch point.

MetricMethod A: Pre-formed BBMethod B: Stepwise (Mtt)Impact
Synthesis Time 45 minutes (Automated)4–6 hours (Manual interrupt)85% Time Savings
Solvent Usage ~50 mL (Standard cycle)~300 mL (DCM washes for Mtt)83% Waste Reduction
Crude Purity 88%65%Higher Yield
Major Impurities Truncation sequencesDeletion (Lys w/o Cys), AggregatesSimplified HPLC
Resin Stability 100% IntegrityRisk of premature cleavage (1-5%)Process Safety
Financial Breakdown (Per Synthesis Scale: 0.1 mmol)
  • Raw Material Cost:

    • Method A: 0.4g of Building Block @ ~$160.

    • Method B: Fmoc-Lys(Mtt) + Boc-Cys(Trt) + Reagents @ ~$35.

  • Hidden Costs (Method B):

    • Labor: 4 hours of scientist time (@ $50/hr) = $200.

    • Solvent Disposal: High volume of chlorinated waste (DCM).

    • Purification: Lower purity (65%) means significantly lower recovery of the target molecule during Prep-HPLC.

Experimental Protocols

Method A: Using Fmoc-Lys(Boc-Cys(Trt))-OH (Recommended)

Applicability: Standard SPPS (Microwave or Room Temp).

  • Coupling: Dissolve Fmoc-Lys(Boc-Cys(Trt))-OH (4 eq) in DMF. Add HBTU (3.9 eq) and DIPEA (8 eq).

  • Reaction: Add to resin-bound peptide. Shake for 45 min (RT) or 10 min (75°C Microwave).

  • Wash: DMF (3x), DCM (3x).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group.

  • Continuation: Proceed with the next amino acid in the sequence.

Method B: Stepwise Synthesis via Fmoc-Lys(Mtt)-OH

Applicability: When budget is strictly limited or the specific building block is unavailable.

  • Coupling 1: Couple Fmoc-Lys(Mtt)-OH to the resin using standard HBTU/DIPEA protocols.

  • Mtt Removal (Critical):

    • Wash resin thoroughly with DCM.

    • Treat with 1% TFA / 5% TIS / 94% DCM (Flow-through method recommended).

    • Apply solution for 1 min, drain, repeat 10-15 times. Color change from yellow/orange to clear indicates completion.

    • Warning: Extended exposure can cleave the peptide from 2-Cl-Trt resin.

  • Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize residual acid.

  • Coupling 2 (Branch): Couple Boc-Cys(Trt)-OH (5 eq) using HATU (4.9 eq) / DIPEA (10 eq) in DMF for 2 hours. Double coupling is recommended to ensure complete branching.

  • Fmoc Removal: Proceed with standard piperidine deprotection of the main chain.

Decision Matrix

Use the following logic to determine the appropriate reagent for your project.

DecisionMatrix Start Start Project Q1 Is Sequence > 15 AA? Start->Q1 Q2 Is Resin Acid-Sensitive? (e.g., 2-Cl-Trt) Q1->Q2 No (Short Peptide) ResultBB Use Pre-formed BB (Fmoc-Lys(Boc-Cys(Trt))-OH) Q1->ResultBB Yes (Long/Expensive) Q3 Is Labor/Time Critical? Q2->Q3 No (Wang/Rink Amide) Q2->ResultBB Yes (Risk of Cleavage) Q3->ResultBB Yes ResultSW Use Stepwise Method (Lys(Mtt) + Cys) Q3->ResultSW No (Budget Priority)

Figure 2: Decision matrix for selecting the synthesis strategy.

References

  • Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.[1] Digital CSIC. Available at: [Link]

  • Dawson, P. E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation.[2] Science. (Contextual grounding for NCL applications).

Sources

Orthogonal Deprotection & Isopeptide Ligation: The Case for Fmoc-Lys(Boc-Cys(Trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Deprotection Strategies with Fmoc-Lys(Boc-Cys(Trt))-OH: Streamlining Isopeptide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Bypassing the "Third Dimension" of Orthogonality

In the synthesis of branched peptides—such as ubiquitinated proteins, antibody-drug conjugates (ADCs), or multi-antigenic peptides (MAPs)—the introduction of a cysteine handle on a lysine side chain is a critical bottleneck. This handle serves as the initiation site for Isopeptide Native Chemical Ligation (NCL) .

Traditionally, this requires a "three-dimensional" orthogonal strategy:

  • Fmoc : N-terminal protection (Base labile).[1]

  • Side-chain Protection : Permanent protection (Acid labile).

  • Lysine

    
    -amine Protection : A third group (e.g., Mtt, ivDde, Alloc) requiring selective removal on-resin.[1]
    

The pre-formed dipeptide building block, Fmoc-Lys(Boc-Cys(Trt))-OH , disrupts this paradigm. By incorporating the pre-assembled isopeptide unit directly into the backbone, it eliminates the need for risky on-resin selective deprotection steps. This guide compares the pre-formed block strategy against traditional stepwise assembly, providing experimental protocols and data-driven insights for process optimization.

Comparative Analysis: Pre-formed Block vs. Stepwise Assembly

The choice between using a pre-formed block and stepwise assembly involves a trade-off between reagent cost and synthetic risk .

Strategy A: Pre-formed Block (Fmoc-Lys(Boc-Cys(Trt))-OH)

The "Plug-and-Play" Approach

  • Mechanism: The isopeptide bond between Lys and Cys is already formed. The Cys

    
    -amine is Boc-protected, and the thiol is Trt-protected.[2]
    
  • Workflow: Standard Fmoc SPPS. No special cycles required.

  • Deprotection: Global deprotection (TFA) simultaneously removes Boc and Trt, revealing the H-Cys-Lys(

    
    -...) handle.
    
Strategy B: Stepwise Assembly (Fmoc-Lys(Mtt)-OH)

The Traditional Orthogonal Approach

  • Mechanism: Incorporate Lys(Mtt). Selectively remove Mtt (1% TFA). Couple Boc-Cys(Trt)-OH to the free

    
    -amine.
    
  • Workflow: Interrupted SPPS. Requires careful titration of acid to remove Mtt without cleaving the peptide from the resin (especially on 2-CTC resin).

Performance Comparison Matrix
FeatureStrategy A: Pre-formed Block Strategy B: Stepwise (Mtt) Strategy C: Stepwise (ivDde)
Orthogonality 2-Dimensional (Fmoc / TFA)3-Dimensional (Fmoc / 1% TFA / 95% TFA)3-Dimensional (Fmoc / Hydrazine / TFA)
Step Count Low (Standard SPPS)High (Requires manual intervention)High (Requires hydrazine cycles)
Racemization Risk Negligible (Stereochemistry fixed by vendor)High (Cys coupling to side chain is prone to racemization)High
Aggregation Risk Low (Main-chain coupling)High (Side-chain coupling is sterically hindered)High
Yield (Avg) >90%60-75% (Losses due to premature cleavage)70-80%
Purity HighModerate (Mtt removal often incomplete)Moderate (Hydrazine can degrade Fmoc)

Visualizing the Strategic Difference

The following diagram illustrates the workflow efficiency of the pre-formed block compared to the complex stepwise Mtt approach.

G cluster_0 Strategy A: Pre-formed Block cluster_1 Strategy B: Stepwise (Mtt) StartA Resin-Peptide-NH2 CoupleA Couple Fmoc-Lys(Boc-Cys(Trt))-OH StartA->CoupleA SPPSA Continue SPPS (Fmoc Cycles) CoupleA->SPPSA CleavageA Global Cleavage (95% TFA) Removes Boc & Trt SPPSA->CleavageA ProductA Final Product: Peptide-Lys(H-Cys-H)-... CleavageA->ProductA StartB Resin-Peptide-NH2 CoupleB1 Couple Fmoc-Lys(Mtt)-OH StartB->CoupleB1 DeprotectB Selective Deprotection (1% TFA in DCM) CoupleB1->DeprotectB WashB Neutralize (DIPEA/MeOH) DeprotectB->WashB CoupleB2 Couple Boc-Cys(Trt)-OH (Risk: Racemization) WashB->CoupleB2 SPPSB Continue SPPS CoupleB2->SPPSB CleavageB Global Cleavage (95% TFA) SPPSB->CleavageB ProductB Final Product: Peptide-Lys(H-Cys-H)-... CleavageB->ProductB

Figure 1: Workflow comparison.[3] Strategy A (Left) integrates the isopeptide unit directly, while Strategy B (Right) requires a risky "detour" for selective side-chain manipulation.

Experimental Protocols

Protocol A: Synthesis with Fmoc-Lys(Boc-Cys(Trt))-OH

Best for: High-value peptides, Ubiquitin conjugates, and preventing racemization.

  • Coupling :

    • Use 3.0 eq of Fmoc-Lys(Boc-Cys(Trt))-OH relative to resin loading.

    • Activator : HATU (2.9 eq) / DIPEA (6.0 eq) in DMF.

    • Time : 2 hours at Room Temperature. Double coupling is rarely needed due to the high reactivity of the

      
      -amine, but recommended for valuable sequences.
      
  • Fmoc Removal :

    • Standard 20% Piperidine in DMF (2 x 10 min).

  • Global Cleavage :

    • Cocktail : TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

    • Note : The Trt group generates a stable carbocation. The addition of EDT (Ethanedithiol) or TIS (Triisopropylsilane) is mandatory to scavenge the trityl cation and prevent it from re-alkylating the cysteine thiol or tryptophan residues.

    • Time : 3 hours.

Protocol B: Stepwise Assembly via Fmoc-Lys(Mtt)-OH

Best for: Large-scale synthesis where reagent cost is the primary constraint.

  • Incorporation : Couple Fmoc-Lys(Mtt)-OH using standard DIC/Oxyma chemistry.

  • Selective Mtt Removal (The Critical Step) :

    • Wash resin with DCM (3x).

    • Treat with 1% TFA / 5% TIS in DCM .

    • Flow method : Apply solution for 2 min, filter, and repeat.

    • Visual Cue : The solution will turn bright yellow (trityl cation). Continue washes until the solution remains colorless (typically 10-15 cycles).

    • Warning: Extended exposure (>30 min total) can prematurely cleave the peptide from acid-sensitive resins (e.g., 2-CTC).

  • Neutralization : Wash with 5% DIPEA in DMF (3x) to remove residual acid.

  • Side-Chain Coupling :

    • Couple Boc-Cys(Trt)-OH (5.0 eq) using DIC/HOAt.

    • Note: Use DIC/HOAt instead of HATU/base to minimize cysteine racemization (conversion to D-Cys).

  • Continuation : Proceed with standard SPPS.

Mechanism of Action: Isopeptide Native Chemical Ligation

Once the peptide containing the Lys(H-Cys-H) motif is synthesized using the strategies above, it serves as a scaffold for branching.

Ligation Thioester Peptide-Thioester (Donor) Intermediate Thioester Intermediate (Trans-thioesterification) Thioester->Intermediate Attacks Cys Thiol Scaffold Scaffold-Lys(H-Cys-H) (Acceptor) Scaffold->Intermediate Final Isopeptide Product (Native Amide Bond) Intermediate->Final S-to-N Acyl Shift (Irreversible)

Figure 2: The Isopeptide Native Chemical Ligation mechanism. The free cysteine on the lysine side chain attacks the incoming thioester, followed by an S-to-N shift to form a stable amide linkage.

Expert Insights & Troubleshooting

The Racemization Trap

In Strategy B (Stepwise), the activation of Boc-Cys(Trt)-OH is prone to racemization. The base (DIPEA) can abstract the


-proton of the activated cysteine.
  • Solution : If you must use Strategy B, use collidine (a weaker base) or DIC/Oxyma (base-free activation).

  • Advantage of Strategy A : The pre-formed block is synthesized industrially using optimized conditions (often via active esters) and purified to remove diastereomers, guaranteeing >99% L-configuration.

Solubility Issues

Fmoc-Lys(Boc-Cys(Trt))-OH is a bulky hydrophobic residue.

  • Tip : If the coupling follows a beta-branched residue (Val, Ile, Thr), use a chaotropic solvent mixture (DMF/DMSO 1:1) or elevate temperature to 50°C (ensure Cys racemization is checked, though Boc-Cys is generally more stable than Fmoc-Cys).

Scavenger Selection

The presence of both Boc (t-butyl cation) and Trt (trityl cation) during cleavage creates a "cation soup."

  • Mandatory : Use DODT or EDT . Standard water/TIS cocktails are often insufficient to prevent S-tert-butylation of the cysteine.

References

  • GuideChem. (2023). How to Prepare and Apply Fmoc-Lys(Boc)-OH? Retrieved from

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

  • RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science.[1][2][4][5][6][7] Chemical Society Reviews. Retrieved from

  • Chem-Impex. (n.d.). Fmoc-Lys(Boc-Cys(Trt))-OH Product Page.[2] Retrieved from

  • NIH. (2021). Native Chemical Ligation of Peptides and Proteins.[5][8][9][10] PMC. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-lys(boc-cys(trt))-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy: Bidirectional Protection

As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier to protect the human body from chemical harm. However, when handling high-value, complex building blocks like Fmoc-Lys(Boc-Cys(Trt))-OH , safety must be bidirectional .

This compound represents a significant investment in synthetic complexity—a branched amino acid derivative containing three distinct protecting groups (Fmoc, Boc, Trityl). Your PPE strategy must simultaneously prevent:

  • Biological Exposure: Protecting you from potential sensitization and irritation.[1]

  • Reagent Degradation: Protecting the compound from atmospheric moisture, nucleophiles (skin oils), and cross-contamination.

This guide replaces generic safety advice with a targeted protocol for handling complex protected peptides in Solid Phase Peptide Synthesis (SPPS).

Risk Profile & Hazard Identification

While many Fmoc-amino acids are classified as low-hazard (GHS Category 0 or Irritant Category 2), complex conjugates possess specific risks that standard SDSs often overlook.

Hazard CategorySpecific Risk for Fmoc-Lys(Boc-Cys(Trt))-OHMechanism of Action
Respiratory High (Particulate) Fine lyophilized powders become airborne easily via static electricity. Inhalation can cause sensitization.[1]
Dermal Moderate (Sensitizer) Peptide derivatives can act as haptens, binding to skin proteins and triggering immune responses (dermatitis).
Chemical Stability High (Hydrolysis) The Fmoc group is base-labile; the Trityl (Trt) group is acid-labile. Moisture introduces hydrolysis risks.
Solvent Synergy Critical Once dissolved in DMF or DCM (standard SPPS solvents), skin permeation rates increase drastically.

The PPE Protocol: A Self-Validating System

Do not rely on "standard lab attire." Use the following tiered system.

A. Respiratory Protection (The "Static" Factor)
  • Primary Control: Certified Chemical Fume Hood.

    • Why: Static charge on the lyophilized powder can cause "fly-out" during weighing. A hood provides directional airflow to capture these micro-particles.

  • Secondary PPE: N95 or P100 Particulate Respirator.

    • Requirement: Mandatory if weighing outside a hood (not recommended) or if the hood sash must be raised significantly for equipment access.

B. Ocular Protection[1][2][3]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity.[1]

C. Dermal Protection (Glove Selection)

This is the most critical failure point in peptide chemistry.

  • Material: Nitrile (Minimum 5 mil thickness).

    • Avoid: Latex (high allergen risk, poor solvent resistance).

  • Technique: Double-Gloving.

    • Inner Layer: Standard Nitrile (4-5 mil).

    • Outer Layer: Long-cuff Nitrile or Polychloroprene.

    • Logic: The outer glove protects against the solvents (DMF/DCM) you will inevitably use to dissolve the reagent. If the outer glove is compromised, the inner glove protects the sample from your skin oils.

D. Body Protection[1][3][4][5]
  • Lab Coat: 100% Cotton or flame-resistant synthetic blend (Nomex).

  • Wrist Coverage: Ensure glove cuffs overlap the lab coat sleeves to prevent "wrist gap" exposure during reaching motions.

Operational Workflow: From Storage to Synthesis

The following diagram illustrates the critical path for handling this reagent to ensure safety and stability.

HandlingWorkflow cluster_storage Storage Zone cluster_prep Acclimation Zone cluster_handling Active Handling Zone (Hood) Storage Freezer (-20°C) Desiccated Acclimation Warm to Room Temp (Inside Desiccator) Min: 1 Hour Storage->Acclimation Retrieve Weighing Weighing (Anti-Static Gun + Ionizing Fan) Acclimation->Weighing Open Container (Only when warm) Check1 Check: Is container condensation-free? Acclimation->Check1 Dissolution Dissolution (DMF/NMP) Weighing->Dissolution Add Solvent Check2 Check: Static Control Active? Weighing->Check2 Reaction SPPS Reaction Vessel Dissolution->Reaction Transfer

Caption: Workflow ensuring thermal equilibrium to prevent condensation (hydrolysis risk) and static control during weighing.

Detailed Handling Steps:
  • Acclimation: Remove the vial from -20°C storage. Place it in a desiccator cabinet and allow it to reach room temperature (approx. 1 hour). Crucial: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the Fmoc group and degrades the reagent.

  • Static Control: Use an anti-static gun (Zerostat) or a benchtop ionizer during weighing. This prevents the powder from "jumping" onto the balance or your gloves.

  • Weighing: Use a dedicated spatula. Do not return excess powder to the stock vial (cross-contamination risk).

  • Dissolution: Dissolve immediately in DMF/NMP. Once in solution, the risk of dust inhalation vanishes, but the risk of skin absorption increases.

Waste Disposal & Decontamination[1][3][6]

Disposal protocols for peptide reagents are strictly regulated under RCRA (Resource Conservation and Recovery Act) guidelines due to the solvents involved.

A. Solid Waste (Spilled Powder/Weighing Boats)
  • Classification: Hazardous Solid Waste.

  • Container: Clear plastic bag (thick gauge), sealed, placed inside a solid waste drum.

  • Labeling: "Solid Debris contaminated with Fmoc-amino acids."

B. Liquid Waste (Reaction Mixtures)
  • Classification: Halogenated or Non-Halogenated Organic Waste (depending on solvent).

    • If DCM is used:Halogenated Waste.

    • If DMF/NMP only:Non-Halogenated Waste.

  • Segregation: Never pour peptide waste down the sink. The Fmoc group is bulky and lipophilic; it does not degrade quickly in water treatment plants.

C. Decontamination of Surfaces

If powder is spilled in the hood:

  • Do not sweep dry. This generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel soaked in Ethanol (70%) or Isopropanol.

  • Wipe Up: Carefully wipe inward to capture the powder.

  • Dispose: Place the paper towel in the Solid Hazardous Waste bin.

Emergency Response

ScenarioImmediate ActionFollow-Up
Skin Contact (Powder) Brush off gently (do not rub).[2] Wash with soap and water for 15 mins.[3]Monitor for redness/rash (dermatitis).[4]
Skin Contact (Solution) Remove contaminated gloves/clothing immediately.[1] Wash skin with soap/water.[3][2][5][6]Consult SDS for solvent-specific toxicity (DMF is a reproductive hazard).
Eye Contact Flush with eyewash station for 15 minutes.[2] Hold eyelids open.Seek medical attention immediately.
Inhalation Move to fresh air.[3][2][5][6]If wheezing occurs, seek medical aid (sensitization sign).

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][] Chemical Reviews, 109(6), 2455-2504. (Provides chemical basis for stability/reactivity concerns). [Link]

  • National Institutes of Health (NIH). (2022). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

Sources

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